STL1267
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H11ClN4O |
|---|---|
分子量 |
322.7 g/mol |
IUPAC 名称 |
3-chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4O/c18-17-20-19-15-10-11-16(21-22(15)17)23-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H |
InChI 键 |
XWHTYUYQMHCFMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=NN4C(=NN=C4Cl)C=C3 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of STL1267
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of STL1267 Function
This compound is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Its mechanism of action is centered on the modulation of gene expression through the recruitment of transcriptional corepressors to REV-ERB response elements on target genes. A key characteristic of this compound is its ability to cross the blood-brain barrier, enabling its activity within the central nervous system.[1][2][3]
The binding of this compound to the ligand-binding domain of REV-ERBα initiates a conformational change that promotes the recruitment of the nuclear receptor corepressor (NCoR) complex.[3] This interaction is distinct from the binding of the endogenous ligand, heme.[4] The REV-ERB/NCoR complex then binds to specific DNA sequences, leading to the transcriptional repression of target genes. One of the primary targets of this repression is the core clock gene BMAL1 (Brain and Muscle Arnt-Like 1).[1][3] By inhibiting BMAL1 expression, this compound can modulate circadian rhythms and influence various physiological processes, including metabolism and inflammation.[3]
Beyond its effects on the circadian clock, this compound has been shown to upregulate the expression of genes involved in mitochondrial function and fatty acid oxidation.[1] This suggests a broader role for this compound in metabolic regulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Assay/System |
| Binding Affinity (Ki) | 0.16 µM | For REV-ERBα[1] |
| NCoR Recruitment (EC50) | 0.13 µM | In vitro corepressor recruitment assay[3] |
| Transcriptional Activation (EC50) | 1.8 µM | HEK293 cells[3] |
Table 1: In Vitro Activity of this compound
| Cell Line | Concentration Range | Effect on Viability |
| HepG2 | Up to 20 µM | No adverse effects observed[1][3] |
| C2C12 | Up to 20 µM | No adverse effects observed[3] |
Table 2: Cytotoxicity Profile of this compound
| Parameter | Value | Species | Dosage |
| Plasma Half-life | ~1.6 hours | C57Bl/6J mice[3] | 50 mg/kg (single i.p. injection)[1] |
| Primary In Vivo Effect | Suppression of BMAL1 expression in the liver | C57Bl/6J mice | 50 mg/kg (single i.p. injection)[1] |
Table 3: In Vivo Pharmacokinetics and Activity of this compound
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines such as HepG2 and C2C12.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for analyzing the effect of this compound on the expression of target genes like BMAL1.
-
Cell Treatment: Culture HepG2 cells and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, gene-specific primers for the target gene (e.g., BMAL1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
In Vivo Mouse Study
This protocol describes a typical in vivo experiment to assess the effect of this compound on gene expression in mice.
-
Animal Acclimatization: Acclimate male C57Bl/6J mice to the experimental conditions for at least one week.
-
Compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg) or vehicle control.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 12 hours), euthanize the mice and collect tissues of interest, such as the liver.
-
Sample Processing: Immediately process or snap-freeze the collected tissues for subsequent analysis. For gene expression analysis, proceed with RNA extraction as described in the RT-qPCR protocol.
-
Pharmacokinetic Analysis (Optional): Collect blood samples at various time points post-injection to determine the plasma concentration of this compound and calculate pharmacokinetic parameters like half-life.
Visualizations
References
Unveiling the Function of STL1267: A Potent and Selective REV-ERB Agonist
A Technical Guide for Researchers and Drug Development Professionals
STL1267 has emerged as a potent and highly selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. This small molecule has garnered significant interest within the scientific community for its potential therapeutic applications in a range of physiological processes, including metabolic diseases, inflammatory conditions, and circadian rhythm disorders. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound functions as a high-affinity ligand for the REV-ERB nuclear receptors.[1][2] Upon binding to the ligand-binding domain (LBD) of REV-ERB, this compound induces a conformational change in the receptor. This conformational shift facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.[1][3] The REV-ERB/NCoR complex then binds to specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes, leading to the repression of their transcription.[3]
One of the primary and most well-characterized target genes of REV-ERB is BMAL1 (Brain and Muscle Arnt-Like 1), a core component of the circadian clock machinery.[2][4] By repressing BMAL1 expression, this compound can effectively modulate the circadian rhythm.[4][5] This mechanism distinguishes this compound from porphyrin-based REV-ERB agonists, such as heme, offering a more specific mode of action with potentially fewer off-target effects.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | Radioligand Binding Assay | [1] |
| Functional Potency (EC50) | 0.13 µM | REV-ERB | NCoR Recruitment Assay | [1] |
| Transcriptional Activity (EC50) | 1.8 µM | REV-ERB | Cell-Based Reporter Assay (HEK293) | [7] |
| Plasma Half-life (in vivo) | ~1.6 hours | C57Bl/6J Mice | Pharmacokinetic Analysis |
| Cell Line | Assay | Concentration | Observation | Reference |
| HepG2 | Gene Expression | 5 µM (24h) | Decreased BMAL1 expression. Increased expression of Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, Ppargc1a. | |
| HepG2 | Cell Viability | Up to 20 µM | No adverse effects on cell viability. | |
| C2C12 | Cell Viability | Up to 20 µM | No adverse effects on cell viability.[7] Improved cell viability compared to SR9009.[2] | [2][7] |
| C2C12 | Gene Expression | Not specified | Enhanced expression of genes associated with fatty acid oxidation (Vlcad, Lcad, Scad), mitochondrial function/biogenesis (Lkb1, Sirt1, Nampt, Ppargc1a), and mitochondrial complex genes (Mtnd1, Mtco1) more prominently than SR9009. | [2] |
| Animal Model | Dosage & Administration | Observation | Reference |
| C57Bl/6J Mice | 50 mg/kg (i.p., single dose) | Effectively suppressed Bmal1 expression in the liver at 12 hours post-administration. Crosses the blood-brain barrier with brain levels similar to plasma levels. |
Signaling Pathway
The signaling pathway initiated by this compound is a clear cascade of events leading to transcriptional repression. The diagram below illustrates this process.
Caption: Signaling pathway of this compound illustrating its binding to REV-ERB, recruitment of NCoR, and subsequent transcriptional repression of target genes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on cultured cells.
Protocol:
-
Cell Seeding: Plate HepG2 or C2C12 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 20 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Crystal Violet Staining:
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
MTT or WST-1 Assay:
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the effect of this compound on the expression of target genes.
Protocol:
-
Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for the desired time (e.g., 24 hours).
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol (e.g., using chloroform (B151607) and isopropanol (B130326) precipitation).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., with oligo(dT) or random primers).
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (BMAL1, Mtnd1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the in vitro and in vivo effects of this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing both in vitro and in vivo studies.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its high potency, selectivity for REV-ERB, and ability to cross the blood-brain barrier make it a superior compound for studying the physiological roles of REV-ERB and for developing novel treatments for a variety of diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.
References
- 1. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
STL1267: A Potent Modulator of the Circadian Clock Core Machinery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 10, 2025
Abstract
The intricate machinery of the circadian rhythm, the body's internal 24-hour clock, governs a vast array of physiological processes. Dysregulation of this fundamental biological pacemaker is increasingly implicated in a multitude of pathologies, from metabolic disorders to cancer. The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors within the core circadian loop, representing a promising therapeutic target for resetting a disrupted clock. This technical guide provides a comprehensive overview of STL1267, a novel, high-affinity synthetic agonist of REV-ERB. We present its pharmacological profile, detail the experimental protocols for its characterization, and illustrate its mechanism of action within the broader context of circadian rhythm regulation.
Introduction to this compound and Circadian Rhythm
The mammalian circadian clock is a complex system of interlocking transcriptional-translational feedback loops that drive rhythmic gene expression, ultimately orchestrating daily cycles of physiology and behavior. At the heart of this mechanism lies the heterodimeric transcription factor CLOCK/BMAL1, which activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus forming the primary negative feedback loop.
An essential secondary loop involves the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] CLOCK/BMAL1 also drives the expression of the Rev-erb genes. The REV-ERB proteins then act as transcriptional repressors of Bmal1, creating a stabilizing feedback loop that enhances the robustness of the circadian oscillator. Given their critical role, pharmacological modulation of REV-ERB activity presents a compelling strategy for therapeutic intervention in circadian-related diseases.
This compound has emerged as a potent and selective synthetic agonist of REV-ERB.[1] It is a non-porphyrin-based compound that demonstrates significantly higher potency and improved pharmacokinetic properties compared to earlier REV-ERB agonists like SR9009.[1] This guide will delve into the technical details of this compound's interaction with REV-ERB and its downstream consequences on circadian gene expression.
Quantitative Pharmacological Profile of this compound
The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for clear comparison.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | Radioligand Displacement Assay | [2] |
| NCoR Recruitment (EC50) | 0.13 µM | REV-ERBα | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| In Vitro Potency vs. SR9009 | >10-fold greater | REV-ERBα | Not Specified | |
| In Vivo Administration | 50 mg/kg (i.p.) | Mouse | Pharmacokinetic Study | [2] |
| Plasma Half-life (t1/2) | ~1.6 hours | Mouse | Pharmacokinetic Study | [2] |
| Blood-Brain Barrier Penetration | Yes | Mouse | Not Specified | [2] |
Mechanism of Action: REV-ERB Agonism and Transcriptional Repression
This compound exerts its effects by binding directly to the ligand-binding domain of the REV-ERB proteins. This binding event induces a conformational change in the receptor, facilitating the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylases (HDACs). The REV-ERB/NCoR complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably Bmal1, leading to chromatin condensation and transcriptional repression.
Figure 1. Mechanism of this compound-mediated transcriptional repression of Bmal1.
In Vitro and In Vivo Effects on Gene Expression
The functional consequence of this compound-mediated REV-ERB activation is a significant alteration in the expression of circadian and metabolic genes.
In Vitro: In human hepatoma (HepG2) and mouse myoblast (C2C12) cell lines, treatment with this compound leads to:
-
Decreased expression of BMAL1 .[2]
-
Increased expression of genes involved in mitochondrial function and fatty acid oxidation , such as Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, and Ppargc1a.[2]
In Vivo: Administration of this compound to mice results in:
-
Effective suppression of Bmal1 expression in the liver at 12 hours post-administration.[2]
Figure 2. Summary of this compound's effects on gene expression.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Displacement Assay for REV-ERBα Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for REV-ERBα.
Materials:
-
Purified REV-ERBα ligand-binding domain (LBD).
-
Radiolabeled REV-ERB ligand (e.g., [3H]-SR9009 or a custom tritiated this compound).
-
Unlabeled this compound.
-
Scintillation proximity assay (SPA) beads (e.g., protein A-coated).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 0.1% BSA).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in binding buffer.
-
In a 96-well plate, combine the purified REV-ERBα-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Add SPA beads to each well. The antibody on the beads will capture the REV-ERBα-LBD.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The amount of bound radioligand will decrease as the concentration of unlabeled this compound increases.
-
Plot the data as percent displacement versus log concentration of this compound and fit to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NCoR Recruitment
Objective: To measure the potency (EC50) of this compound in promoting the recruitment of the NCoR corepressor to REV-ERBα.
Materials:
-
GST-tagged REV-ERBα-LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled peptide corresponding to the NCoR receptor interaction domain (acceptor fluorophore).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume black microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the GST-REV-ERBα-LBD, the fluorescein-NCoR peptide, and the varying concentrations of this compound.
-
Add the Tb-anti-GST antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both terbium (~490 nm) and fluorescein (B123965) (~520 nm).
-
The FRET signal, typically expressed as the ratio of the acceptor to donor emission, will increase with higher concentrations of this compound as it promotes the interaction between REV-ERBα and the NCoR peptide.
-
Plot the FRET ratio against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.
Figure 3. Experimental workflow for the TR-FRET NCoR recruitment assay.
In Vivo Analysis of Circadian Gene Expression in Mice
Objective: To assess the effect of this compound on the expression of circadian genes in a specific tissue (e.g., liver) in mice.
Materials:
-
C57BL/6J mice.
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., DMSO/saline).
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR master mix.
-
Primers for target genes (Bmal1) and a housekeeping gene (e.g., Gapdh).
-
Real-time PCR system.
Procedure:
-
Acclimate mice to a 12:12 light-dark cycle for at least one week.
-
At a specific Zeitgeber time (ZT), administer a single i.p. injection of this compound (e.g., 50 mg/kg) or vehicle to separate groups of mice.
-
At a predetermined time point post-injection (e.g., 12 hours), euthanize the mice.
-
Immediately dissect the target tissue (e.g., liver), snap-freeze it in liquid nitrogen, and store it at -80°C.
-
Extract total RNA from the tissue samples using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for Bmal1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Bmal1 in the this compound-treated group compared to the vehicle-treated group.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small molecule modulators of the circadian clock. Its high potency, selectivity, and favorable in vivo properties make it an invaluable tool for dissecting the role of REV-ERB in health and disease. Further research is warranted to explore the full therapeutic potential of this compound in various pathological contexts, including metabolic syndrome, sleep disorders, and certain cancers. The detailed protocols provided in this guide are intended to facilitate such investigations and encourage further exploration into the fascinating and therapeutically relevant field of chronobiology.
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dual-Acceptor Time-Resolved Föster Resonance Energy Transfer Assay for Simultaneous Determination of Thyroid Hormone Regulation of Corepressor and Coactivator Binding to the Thyroid Hormone Receptor: Mimicking the Cellular Context of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of STL1267 on BMAL1 Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist, STL1267, and its targeted effect on the expression of the core circadian clock gene, BMAL1. The information presented herein is curated for an audience with a professional background in molecular biology, pharmacology, and drug development.
Introduction
This compound is a potent and highly specific, non-porphyrin-based synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of key clock genes, most notably BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] The targeted modulation of BMAL1 expression by this compound presents a promising therapeutic avenue for a range of pathologies linked to circadian disruption, including metabolic syndromes and inflammatory diseases.[1][3] This document summarizes the quantitative effects of this compound on BMAL1 expression, details the experimental methodologies used to elicit these findings, and illustrates the underlying molecular pathways.
Quantitative Effects of this compound
The efficacy of this compound in modulating REV-ERB activity and consequently BMAL1 expression has been quantified through various in vitro and in vivo studies. The data underscores the compound's potency and specificity.
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Ki) for REV-ERBα | 0.16 µM | - | Demonstrates direct and high-affinity binding to the REV-ERBα ligand-binding domain.[3][4] |
| NCoR Co-repressor Recruitment (EC50) | 0.13 µM | - | Measures the concentration required to recruit half of the maximal nuclear receptor co-repressor (NCoR), a key step in transcriptional repression.[3] |
| Transcriptional Activation (EC50) | 1.8 µM | HEK293 | Effective concentration for activating the transcriptional repressor function of REV-ERB in a cellular context.[3] |
| BMAL1 Gene Expression | Decreased | HepG2 | Treatment with 5 µM this compound for 24 hours resulted in a significant reduction of BMAL1 mRNA levels.[3][4][5] |
| Cell Viability | No adverse effects up to 20 µM | HepG2, C2C12 | Indicates a favorable toxicity profile in human and mouse cell lines.[3] |
In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Notes |
| Dosage and Administration | 50 mg/kg; intraperitoneal injection | C57Bl/6 J mice | A single dose was administered to assess the acute effects on gene expression.[3][4] |
| BMAL1 Gene Expression in Liver | Effectively suppressed | C57Bl/6 J mice | Significant reduction in BMAL1 expression was observed in the liver 12 hours post-administration.[1][3][4] |
| Pharmacokinetics (Plasma Half-life) | ~1.6 hours | C57Bl/6 J mice | Provides insight into the compound's stability and duration of action in a physiological system.[3][4] |
| Blood-Brain Barrier Penetration | Yes | C57Bl/6 J mice | Brain levels of this compound were found to be similar to plasma levels, indicating its ability to cross the blood-brain barrier.[3] |
Signaling Pathway of this compound-Mediated BMAL1 Repression
This compound exerts its effect on BMAL1 gene expression through the canonical REV-ERB signaling pathway. The process is initiated by the binding of this compound to the REV-ERBα/β nuclear receptors. This binding event induces a conformational change in the receptor, facilitating the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[1] The REV-ERB/NCoR/HDAC3 complex then binds to REV-ERB response elements (RevREs) within the promoter region of the BMAL1 gene. This leads to histone deacetylation, chromatin condensation, and ultimately, the repression of BMAL1 transcription.
This compound-mediated repression of BMAL1 gene expression.
Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro BMAL1 Gene Expression Analysis in HepG2 Cells
Objective: To quantify the effect of this compound on BMAL1 mRNA levels in a human hepatocarcinoma cell line.
Materials:
-
HepG2 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and instrument
-
Primers for BMAL1 and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture: HepG2 cells are cultured in standard conditions (37°C, 5% CO2) in the appropriate cell culture medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing either this compound (5 µM) or an equivalent volume of DMSO (vehicle control).[3][4][5]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Analysis: The relative expression of BMAL1 mRNA is quantified by qPCR using specific primers. The expression level is normalized to that of a housekeeping gene.
-
Data Analysis: The fold change in BMAL1 expression in this compound-treated cells is calculated relative to the vehicle-treated control cells.
Workflow for in vitro analysis of BMAL1 expression.
In Vivo BMAL1 Gene Expression Analysis in Mice
Objective: To assess the effect of this compound on BMAL1 expression in the liver of a mouse model.
Materials:
-
C57Bl/6 J mice
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300)
-
Syringes and needles for intraperitoneal injection
-
Tissue homogenization equipment
-
RNA extraction kit for tissue
-
Reverse transcription kit
-
qPCR reagents and instrument
-
Primers for mouse Bmal1 and a reference gene
Procedure:
-
Animal Acclimation: Mice are acclimated to standard laboratory conditions with a controlled light-dark cycle.
-
Compound Preparation: this compound is dissolved in a suitable vehicle for in vivo administration.
-
Administration: A single dose of this compound (50 mg/kg) or vehicle is administered to the mice via intraperitoneal (i.p.) injection.[3][4]
-
Time Course: At 12 hours post-injection, the mice are euthanized.[1][3][4]
-
Tissue Collection: The liver is promptly dissected and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Extraction: Total RNA is extracted from the liver tissue following homogenization and using a suitable RNA extraction kit.
-
Reverse Transcription and qPCR: The extracted RNA is processed for cDNA synthesis and subsequent qPCR analysis of Bmal1 expression, as described in the in vitro protocol.
-
Data Analysis: The relative Bmal1 expression in the livers of this compound-treated mice is compared to that of the vehicle-treated group.
Conclusion
This compound is a potent and specific REV-ERB agonist that effectively represses the transcription of the core circadian gene BMAL1 both in vitro and in vivo. Its ability to modulate the circadian clock at a molecular level, coupled with a favorable pharmacokinetic profile, including blood-brain barrier permeability, positions this compound as a valuable research tool and a potential therapeutic agent for circadian-related disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area of chronobiology and pharmacology.
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: STL1267 Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of STL1267, a potent and selective synthetic agonist of the nuclear receptor REV-ERB. This compound has emerged as a valuable tool for studying the role of REV-ERB in various physiological processes, and its ability to cross the BBB makes it particularly relevant for neuroscience research and the development of centrally-acting therapeutics.
Core Findings: this compound Demonstrates Significant CNS Penetration
This compound is a REV-ERB agonist with a Ki value of 0.16 µM for REV-ERBα.[1] In vivo studies have demonstrated its capacity to cross the blood-brain barrier.[1] A key study in C57Bl/6 J mice revealed that following a single intraperitoneal injection, brain levels of this compound were similar to plasma levels, indicating efficient penetration into the central nervous system.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacokinetic properties and in vivo brain distribution of this compound.
| Pharmacokinetic Parameter | Value | Species | Dosage | Reference |
| Plasma Half-life (t½) | ~1.6 hours | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |
| Tissue Distribution at 12 hours post-administration | Observation | Species | Dosage | Reference |
| Brain vs. Plasma Levels | Brain levels similar to plasma levels | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |
| Target Engagement in Liver | Effective suppression of BMAL1 expression | C57Bl/6 J mice | 50 mg/kg (i.p.) | [1] |
Experimental Protocols
This section details the methodologies employed in the key in vivo study that established the BBB permeability of this compound.
In Vivo Assessment of Blood-Brain Barrier Permeability in Mice
Objective: To determine the plasma pharmacokinetics and brain distribution of this compound following intraperitoneal administration in mice.
Animal Model: C57Bl/6 J mice.[1]
Drug Administration:
-
This compound was administered via a single intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]
-
A vehicle control was also administered to a separate group of animals.
Sample Collection:
-
Mice were sacrificed at various time points over a 12-hour period.[1]
-
At each time point, blood and brain tissue were collected.[1]
Bioanalytical Method for Quantification of this compound:
-
While the specific details of the bioanalytical method for this compound are not publicly available, a standard approach for such small molecules involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (General Protocol):
-
Plasma: Protein precipitation is a common method, where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
-
Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This homogenate then undergoes a similar protein precipitation or a more complex liquid-liquid extraction or solid-phase extraction to isolate the drug from the tissue matrix.
-
-
LC-MS/MS Analysis (General Protocol):
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of the analyte from other components.
-
The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, ensuring high selectivity and sensitivity.
-
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
This compound, as a REV-ERB agonist, functions by binding to the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are key components of the circadian clock machinery. This binding enhances the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of target gene transcription. A primary target of REV-ERB is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1, this compound can modulate circadian rhythms and various metabolic and inflammatory pathways.
Caption: REV-ERB Signaling Pathway Activated by this compound.
Experimental Workflow for In Vivo BBB Permeability Study
The following diagram illustrates the logical flow of the in vivo experiment to determine the blood-brain barrier permeability of this compound.
Caption: Experimental Workflow for In Vivo BBB Permeability Assessment.
References
An In-depth Technical Guide to the Targets of STL1267
For Researchers, Scientists, and Drug Development Professionals
Abstract
STL1267 has emerged as a potent and selective synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical regulators of circadian rhythm, metabolism, and inflammatory processes. This technical guide provides a comprehensive overview of the known targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of REV-ERB modulation.
Primary Molecular Targets: REV-ERBα and REV-ERBβ
This compound directly binds to the ligand-binding domain (LBD) of the nuclear receptors REV-ERBα and REV-ERBβ. This interaction initiates a conformational change in the receptor, leading to the recruitment of the nuclear receptor corepressor (NCoR) complex. The REV-ERB/NCoR complex then binds to REV-ERB response elements (RevREs) on the DNA, leading to the transcriptional repression of target genes. A key downstream target that is functionally repressed by this compound is the core clock gene BMAL1 (ARNTL).
Quantitative Binding and Activity Data
The following table summarizes the key quantitative metrics that define the interaction of this compound with its primary target, REV-ERBα.
| Parameter | Value (µM) | Target | Assay Type | Reference |
| Ki | 0.16 | REV-ERBα | Scintillation Proximity Radioligand Binding Assay | [1] |
| EC50 | 0.13 | NCoR Recruitment to REV-ERBα | Förster Resonance Energy Transfer (FRET) Assay |
Downstream Gene Targets
Upon activation of REV-ERB, this compound modulates the expression of a suite of downstream genes involved in various metabolic and circadian pathways. The table below details the observed changes in gene expression in HepG2 cells following treatment with this compound.
| Gene | Function | Effect of this compound (5 µM, 24h) | Cell Line | Reference |
| BMAL1 | Core circadian clock transcription factor | Decreased expression | HepG2 | [1] |
| Mtnd1 | Mitochondrial complex I subunit | Increased expression | HepG2 | [1] |
| Mtco1 | Mitochondrial complex IV subunit | Increased expression | HepG2 | [1] |
| Vicad | Very long-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |
| Lcad | Long-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |
| Scad | Short-chain acyl-CoA dehydrogenase | Increased expression | HepG2 | [1] |
| Lkb1 | (STK11) Master kinase in metabolism | Increased expression | HepG2 | [1] |
| Sirt1 | NAD-dependent deacetylase | Increased expression | HepG2 | [1] |
| Nampt | NAD salvage pathway enzyme | Increased expression | HepG2 | [1] |
| Ppargc1a | (PGC-1α) Master regulator of mitochondrial biogenesis | Increased expression | HepG2 | [1] |
Specificity Profile
This compound has been shown to be highly selective for REV-ERBα and REV-ERBβ. A comprehensive screen against a panel of other nuclear receptors revealed no significant activity, highlighting its specificity.
-
Nuclear Receptor Specificity Panel: this compound was tested against a range of other nuclear receptors, including Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), Estrogen Receptors (ERα, ERβ), Thyroid Hormone Receptor α (TRα), Liver X Receptor α (LXRα), Retinoic Acid Receptor α (RARα), Retinoid X Receptor α (RXRα), Farnesoid X Receptor (FXR), and Vitamin D Receptor (VDR), and showed no significant activity.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of this compound action and the experimental approaches used for its characterization, the following diagrams are provided.
Detailed Experimental Protocols
Scintillation Proximity Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for REV-ERBα.
-
Materials:
-
3H-STL1267 (custom tritiated)
-
Unlabeled this compound
-
Recombinant REV-ERBα Ligand Binding Domain (LBD)
-
Scintillation Proximity Assay (SPA) beads (e.g., YSI Copper Ni SPA beads)
-
Assay Buffer: 20 mM potassium phosphate (B84403) (pH 7.4), 50 mM KCl, 0.005% TWEEN20, 1 mM DTT
-
96-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add the unlabeled this compound dilutions.
-
Prepare a mix of REV-ERBα LBD protein and 3H-STL1267 in assay buffer. The final concentration of 3H-STL1267 should be near its Kd for the receptor.
-
Add the protein/radioligand mix to the wells containing the unlabeled compound.
-
Add the SPA beads to each well.
-
Incubate the plate with gentle agitation to allow binding to reach equilibrium.
-
Measure the scintillation counts in a microplate counter.
-
The Ki value is calculated from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
-
Crystal Violet Cell Viability Assay
This assay assesses the effect of this compound on the viability of adherent cell lines such as HepG2 and C2C12.
-
Materials:
-
HepG2 or C2C12 cells
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 20% (v/v) methanol (B129727)
-
Methanol (for solubilization)
-
96-well tissue culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Gently wash the cells with PBS to remove dead, non-adherent cells.
-
Fix the adherent cells by adding methanol and incubating for 10-15 minutes.
-
Remove the methanol and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the bound dye by adding methanol to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the relative mRNA levels of REV-ERB target genes in cells treated with this compound.
-
Materials:
-
Treated cells (e.g., HepG2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see table below)
-
qPCR instrument
-
-
Primer Sequences (Human):
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') BMAL1 GAGAGGGGCAAGAAACGTGA TCATGGGCACCAACTGTTGA GAPDH GAAGGTGAAGGTCGGAGTCA GAAGATGGTGATGGGATTTC Note: Primer sequences for other target genes should be designed and validated according to standard molecular biology practices.
-
Procedure:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
In Vivo Administration in Mice
This protocol describes the administration of this compound to mice to assess its in vivo efficacy.
-
Animals:
-
Male C57Bl/6J mice (6-8 weeks old)
-
-
Formulation:
-
Vehicle: 10% DMSO, 12% TWEEN 80, in PBS
-
This compound is dissolved in this vehicle.
-
-
Procedure:
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
At specified time points post-injection, collect tissues of interest (e.g., liver, brain) for pharmacokinetic and pharmacodynamic analyses.
-
For pharmacodynamic studies, tissue can be processed for RNA or protein extraction to measure target gene expression (e.g., Bmal1).
-
Conclusion
This compound is a highly potent and specific agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to modulate the expression of key genes involved in circadian rhythm and metabolism makes it a valuable tool for research and a potential therapeutic agent for a range of disorders. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological functions and therapeutic applications of this compound.
References
STL1267 in Inflammatory Pain Research: A Technical Guide
This technical guide provides an in-depth overview of the emerging role of STL1267, a novel REV-ERB agonist, in the context of inflammatory pain research. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting nuclear receptors for pain management. This document summarizes the mechanism of action, preclinical data, and detailed experimental protocols related to this compound.
Introduction: Targeting the Inflammatory Component of Pain
Chronic pain is a significant global health issue, with inflammation being a key driver in the development and maintenance of many pain states.[1][2][3] The NLRP3 inflammasome, a multiprotein complex, plays a crucial role in the inflammatory cascade by activating pro-inflammatory cytokines such as IL-1β.[1][2][3][4] Consequently, inhibiting the NLRP3 inflammasome is a promising therapeutic strategy for inflammatory pain. However, direct inhibition risks suppressing the innate immune system, which could lead to undesirable side effects.[1][3]
An alternative approach is to modulate the upstream regulatory pathways of inflammation. The nuclear receptors REV-ERBα and REV-ERBβ (encoded by NR1D1 and NR1D2, respectively) are transcriptional repressors that regulate various physiological processes, including inflammation.[1][4] Pharmacological activation of REV-ERB has been shown to suppress the expression of NLRP3 and other pro-inflammatory genes.[1][4]
This compound is a novel, potent, and selective small molecule agonist for REV-ERB.[2][4] It exhibits improved pharmacokinetic properties, including better solubility, stability, and a longer half-life compared to the first-generation REV-ERB agonist, SR9009.[2][4] Furthermore, this compound can cross the blood-brain barrier, making it a promising candidate for investigating both peripheral and central mechanisms of inflammatory pain.[5]
Mechanism of Action: REV-ERB-Mediated Transcriptional Repression
REV-ERB acts as a ligand-dependent transcriptional repressor.[6] In its natural state, it binds to specific response elements in the promoter regions of its target genes.[2][4][7] The binding of an agonist, such as this compound, induces a conformational change in the REV-ERB protein.[2][4][7] This conformational change facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex.[2][4][7] The REV-ERB/NCoR complex then actively represses the transcription of target genes, which include key components of the inflammatory pathway like NLRP3, IL-1β, and IL-18.[4][7] By suppressing the expression of these pro-inflammatory molecules, this compound effectively dampens the inflammatory response that contributes to pain.
Figure 1: Signaling pathway of this compound in suppressing inflammatory gene transcription.
Preclinical Evidence of Efficacy
The anti-inflammatory and analgesic effects of this compound have been evaluated in both in vitro and in vivo models. These studies have consistently demonstrated the potential of this compound in mitigating inflammatory pain.
In Vitro Studies: Suppression of Inflammatory Markers
This compound has been shown to effectively suppress inflammatory responses in various cell types, including macrophages and microglia, which are crucial mediators of neuroinflammation and pain.
Table 1: Summary of In Vitro Effects of REV-ERB Agonists on Inflammatory Markers
| Cell Type | Treatment | Target Gene/Protein | Outcome | Reference |
| Human Microglia (HMC3) | LPS + this compound | NLRP3 | Significant suppression of gene expression | [4][8] |
| LPS + this compound | IL-1β | Significant suppression of gene expression | [4][8] | |
| LPS + this compound | IL-18 | Significant suppression of gene expression | [4][8] | |
| LPS + this compound | IL-1β Secretion | Significant reduction in secreted IL-1β | [4][8] | |
| Differentiated THP-1 cells | LPS + this compound | NLRP3 | Significant suppression of gene expression | [7] |
| LPS + this compound | IL-1β Secretion | Significant reduction in secreted IL-1β | [7] |
Note: LPS (Lipopolysaccharide) is used to induce an inflammatory response in cell culture.
In Vivo Studies: Analgesic Effects in an Inflammatory Pain Model
The analgesic potential of this compound was assessed in a rat model of acute inflammatory pain induced by λ-Carrageenan.[2][4]
Figure 2: Workflow of the in vivo inflammatory pain model.
A single dose of this compound was sufficient to produce significant analgesic and anti-inflammatory effects.[2][4]
Table 2: Summary of In Vivo Effects of this compound in a Rat Inflammatory Pain Model
| Measurement | Time Point | Effect of this compound (50 mg/kg, i.p.) | Reference |
| Footpad Thickness | 4 hours post-carrageenan | Significant reduction in swelling | [4][9] |
| 24 hours post-carrageenan | Continued suppression of swelling | [4] | |
| Mechanical Hypersensitivity (Von Frey) | 4, 24, and 48 hours post-carrageenan | Significant increase in withdrawal threshold (analgesic effect) | [2][4] |
| Thermal Hypersensitivity (Hot Plate) | 4, 24, and 48 hours post-carrageenan | Significant increase in withdrawal latency (analgesic effect) | [4][9] |
These findings suggest that this compound not only reduces inflammation but also alleviates pain behaviors in a preclinical model of inflammatory pain.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Culture and Inflammatory Marker Analysis
-
Cell Lines: Human microglia cells (HMC3) and human monocytic cells (THP-1) are commonly used.[4][7]
-
Inflammatory Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
Treatment: Cells are treated with either a vehicle control (e.g., DMSO), SR9009, or this compound prior to or concurrently with LPS stimulation.[4][8]
-
Gene Expression Analysis (qPCR):
-
Cytokine Secretion Analysis (ELISA):
λ-Carrageenan-Induced Inflammatory Pain Model in Rats
-
Animals: Female Sprague-Dawley rats are used for this model.[4]
-
Baseline Measurements: Before any treatment, baseline sensitivity to mechanical and thermal stimuli is assessed using the Von Frey filament test and the hot plate test, respectively. Hind paw thickness is also measured with a digital caliper.[2][4]
-
Drug Administration: Animals receive a single intraperitoneal (i.p.) injection of either the vehicle, SR9009 (e.g., 100 mg/kg), or this compound (e.g., 50 mg/kg).[4][7]
-
Induction of Inflammation: One hour after drug administration, a solution of λ-Carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation.[2][4]
-
Behavioral and Physiological Assessments:
-
Mechanical Allodynia (Von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the inflamed paw to determine the paw withdrawal threshold. A lower threshold indicates increased mechanical sensitivity (allodynia).[2][4]
-
Thermal Hyperalgesia (Hot Plate Test): The rat is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a nocifensive response (e.g., licking, jumping) is recorded. A shorter latency indicates increased heat sensitivity (hyperalgesia).[2][4]
-
Edema Measurement (Footpad Thickness): The thickness of the inflamed paw is measured with a digital caliper to quantify the degree of swelling (edema).[4][9]
-
-
Time Course: These assessments are typically performed at multiple time points after carrageenan injection, such as 4, 24, and 48 hours, to evaluate the onset and duration of the drug's effect.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of inflammatory pain. Its mechanism of action, which involves the targeted repression of key inflammatory genes via REV-ERB activation, offers a potentially safer alternative to direct inflammasome inhibition. The preclinical data robustly supports its anti-inflammatory and analgesic properties.
Future research should focus on:
-
Evaluating the efficacy of this compound in chronic inflammatory pain models.
-
Investigating the central nervous system effects of this compound in neuroinflammatory pain conditions.
-
Conducting comprehensive safety and toxicology studies to support potential clinical development.
The continued exploration of REV-ERB agonists like this compound could pave the way for a new class of non-opioid analgesics for managing inflammatory pain.
References
- 1. Harnessing Rev-Erb agonists as promising non-opioid analgesics for chronic inflammatory pain - American Chemical Society [acs.digitellinc.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
STL1267's impact on metabolic pathways
An In-Depth Technical Guide on the Metabolic Impact of STL1267
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, synthetic, blood-brain barrier-penetrant agonist for the nuclear receptor REV-ERB.[1][2][3] As a key regulator of the circadian clock and metabolism, REV-ERB's activation by this compound presents a novel therapeutic avenue for metabolic diseases.[3][4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its direct impact on metabolic pathways as evidenced by gene expression data, and detailed protocols for replicating foundational experiments. All data is presented to facilitate understanding and further research into the therapeutic potential of this compound.
Core Mechanism of Action
This compound functions as a high-affinity agonist for REV-ERBα and REV-ERBβ, which are transcriptional repressors integral to the molecular circadian clock.[4][5] Unlike the endogenous ligand heme, this compound is a non-porphyrin agonist that binds to the ligand-binding domain of REV-ERB, inducing a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.[4][5] This this compound-REV-ERB-NCoR complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional repression. A primary and well-characterized target is the BMAL1 gene, a core activator of the circadian rhythm.[1][2][3] By repressing BMAL1, this compound effectively modulates the expression of numerous downstream genes involved in metabolic homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency and activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | [1][2][3] |
| NCoR Recruitment (EC50) | 0.13 µM | NCoR ID1 peptide to REV-ERBα | [2][3] |
| Transcriptional EC50 | 1.8 µM | HEK293 cells | [3] |
| Cell Viability | No cytotoxicity observed up to 20 µM | HepG2 and C2C12 cells |[1][3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Dosage | 50 mg/kg | C57Bl/6 J Mice | [1][3] |
| Administration | Intraperitoneal (i.p.) | C57Bl/6 J Mice | [1][3] |
| Plasma Half-life | ~1.6 hours | C57Bl/6 J Mice | [1][3] |
| BBB Penetration | Confirmed | C57Bl/6 J Mice |[3] |
Impact on Metabolic Gene Expression
Treatment of human hepatocarcinoma (HepG2) cells with this compound (5 µM for 24 hours) results in a significant upregulation of genes associated with mitochondrial function and fatty acid oxidation.[1][3][5] This indicates a shift in cellular metabolism towards energy utilization and mitochondrial biogenesis, mediated by the REV-ERB pathway.
Table 3: Gene Expression Changes in HepG2 Cells with this compound (5 µM, 24h)
| Metabolic Pathway | Upregulated Gene | Gene Name | Reference |
|---|---|---|---|
| Mitochondrial Function | Mtnd1 | NADH-ubiquinone oxidoreductase chain 1 | [1][3][5] |
| Mtco1 | Cytochrome c oxidase I | [1][3][5] | |
| Mitochondrial Biogenesis | Lkb1 | Serine/threonine kinase 11 | [1][3][5] |
| Sirt1 | Sirtuin 1 | [1][3][5] | |
| Nampt | Nicotinamide phosphoribosyltransferase | [1][3][5] | |
| Ppargc1a | PPARG Coactivator 1 Alpha (PGC-1α) | [1][3][5] | |
| Fatty Acid Oxidation | Vlcad | Very long-chain specific acyl-CoA dehydrogenase | [1][3][5] |
| Lcad | Long-chain acyl-CoA dehydrogenase | [1][3][5] |
| | Scad | Short-chain specific acyl-CoA dehydrogenase |[1][3][5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of STL1267's High-Affinity Binding to REV-ERB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the synthetic agonist STL1267 and the nuclear receptor REV-ERB. This compound has emerged as a potent and specific modulator of REV-ERB activity, offering a valuable tool for investigating the receptor's role in circadian rhythms, metabolism, and inflammation. Understanding the precise mechanism of its binding is crucial for the rational design of next-generation therapeutic agents targeting this key regulatory protein.
Core Findings: this compound-REV-ERB Interaction
This compound is a high-affinity synthetic agonist for REV-ERBα.[1][2] Its binding to the ligand-binding domain (LBD) of REV-ERBα stabilizes a conformation that promotes the recruitment of the nuclear receptor corepressor (NCoR), leading to the transcriptional repression of REV-ERB target genes.[1][3] Structural studies have revealed that this compound, a non-porphyrin ligand, binds to a deep, hydrophobic pocket within the REV-ERBα LBD, a site that is distinct from the binding location of the endogenous ligand, heme.[1][4] This unique binding mode is responsible for its high potency and efficacy compared to other synthetic agonists like SR9009.[5]
Quantitative Analysis of this compound Binding and Activity
The following tables summarize the key quantitative data characterizing the interaction of this compound with REV-ERBα.
| Parameter | This compound | SR9009 | Reference |
| Binding Affinity (Ki) for REV-ERBα | 0.16 µM | 0.68 µM | [1][6][7][8] |
| NCoR Recruitment (EC50) - FRET Assay | 0.13 µM | 1.9 µM | [1][2] |
| NCoR Recruitment - Cell-Based Assay (EC50) | ~0.1 µM | ~1.0 µM | [1] |
Table 1: Comparative Binding Affinity and NCoR Recruitment Efficacy of this compound and SR9009 for REV-ERBα.
Structural Insights from X-Ray Crystallography
The crystal structure of the REV-ERBα LBD in complex with this compound and the NCoR ID1 peptide provides a detailed atomic-level view of the interaction.[1][9] this compound binds in a deeply buried hydrophobic pocket, stabilized by interactions with several key amino acid residues.[1][4] This contrasts with the natural ligand heme, which binds in a more solvent-exposed region near helix 11.[4][10]
The binding of this compound induces a specific conformational change in the REV-ERBα LBD, which creates a stable binding surface for the NCoR corepressor peptide.[1] This allosteric effect is central to its function as a transcriptional repressor.
Signaling Pathway and Mechanism of Action
The binding of this compound to REV-ERBα initiates a cascade of events leading to the repression of target gene transcription. The following diagram illustrates this signaling pathway.
Caption: this compound binds to REV-ERBα, promoting its interaction with NCoR and repressing target gene transcription.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and function of this compound.
Protein Expression and Purification of REV-ERBα Ligand Binding Domain (LBD)
A soluble, truncated version of the human REV-ERBα LBD is typically used for in vitro assays and structural studies.
-
Cloning: The DNA sequence encoding the REV-ERBα LBD (e.g., residues 281-614 with a deletion of a proline-rich region to improve solubility) is cloned into a bacterial expression vector, such as pET-46, containing an N-terminal His-tag for purification.[1]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a minimal medium to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16°C) overnight to enhance protein folding and solubility.[1]
-
Purification:
-
Cells are harvested by centrifugation and lysed.
-
The lysate is cleared by centrifugation, and the supernatant containing the soluble His-tagged REV-ERBα LBD is loaded onto a His-Trap affinity chromatography column.
-
The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
The His-tag is cleaved using a specific protease (e.g., TEV protease).
-
A final size-exclusion chromatography step is performed to obtain highly pure and homogenous REV-ERBα LBD.[1]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NCoR Recruitment
This assay quantifies the ligand-dependent interaction between REV-ERBα and the NCoR corepressor.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. REV-ERBα LBD is tagged with one fluorophore (or an antibody against its tag is labeled), and a peptide representing the NCoR interaction domain (ID1) is tagged with the other. Ligand-induced interaction brings the fluorophores together, resulting in a FRET signal.
-
Procedure:
-
A constant concentration of GST-tagged REV-ERBα LBD is incubated with a terbium-labeled anti-GST antibody (donor).
-
A fluorescein-labeled NCoR ID1 peptide (acceptor) is added to the mixture.
-
Serial dilutions of this compound or a control compound are added to the wells of a microplate.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).[7][11]
-
The ratio of acceptor to donor emission is calculated, and the data are fitted to a dose-response curve to determine the EC50 value.
-
Scintillation Proximity Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
-
Principle: A radiolabeled ligand (e.g., ³H-STL1267) that binds to the receptor of interest is used. The receptor is immobilized on scintillant-containing beads. When the radioligand binds to the receptor, it comes into close proximity with the beads, causing them to emit light that can be detected. Unlabeled ligands compete with the radioligand for binding, leading to a decrease in the scintillation signal.[12][13]
-
Procedure:
-
Purified His-tagged REV-ERBα LBD is immobilized on nickel-coated SPA beads.
-
A constant concentration of ³H-STL1267 is added to the wells.
-
Increasing concentrations of unlabeled this compound or other test compounds are added to competitively displace the radioligand.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The scintillation counts are measured using a microplate scintillation counter.
-
The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Mammalian Two-Hybrid Luciferase Reporter Assay
This cell-based assay confirms the ability of a compound to induce the interaction between REV-ERBα and NCoR in a cellular context.[9]
-
Principle: Two hybrid proteins are co-expressed in mammalian cells. One consists of the REV-ERBα LBD fused to a GAL4 DNA-binding domain (DBD). The other consists of the NCoR interaction domain fused to a viral protein 16 (VP16) activation domain. If the ligand induces an interaction between REV-ERBα and NCoR, the GAL4-DBD and VP16-AD are brought into proximity, leading to the transcriptional activation of a reporter gene (e.g., firefly luciferase) under the control of a GAL4 upstream activating sequence (UAS).[14][15]
-
Procedure:
-
HEK293 cells are co-transfected with three plasmids: one expressing the REV-ERBα-LBD-GAL4-DBD fusion, one expressing the NCoR-ID-VP16-AD fusion, and a reporter plasmid containing the firefly luciferase gene downstream of a GAL4 UAS. A fourth plasmid expressing Renilla luciferase under a constitutive promoter can be included for normalization.
-
After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Following incubation (e.g., 24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[9]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. The fold activation is plotted against the compound concentration to determine the EC50.
-
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the this compound-REV-ERBα-NCoR complex at atomic resolution.
-
Crystallization:
-
The purified REV-ERBα LBD is concentrated to a high concentration (e.g., 10-20 mg/mL).
-
This compound and the NCoR ID1 peptide are added in molar excess to ensure the formation of the ternary complex.
-
The complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, pH, and additives) are tested.
-
-
Data Collection and Structure Determination:
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a similar nuclear receptor LBD as a search model.
-
The model is refined, and the ligand and peptide are built into the electron density map.[1][10]
-
Experimental and Logical Workflow
The following diagram outlines the typical workflow for characterizing a novel REV-ERB agonist like this compound.
Caption: A typical workflow for the characterization of a novel REV-ERB agonist, from initial in vitro binding to structural determination.
References
- 1. Structure of REV-ERBβ Ligand-binding Domain Bound to a Porphyrin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB [ideas.repec.org]
- 6. "Structural basis of synthetic agonist activation of the nuclear recept" by Meghan H Murray, Aurore Cecile Valfort et al. [digitalcommons.wustl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopen.com]
A Technical Guide to STL1267: A High-Affinity Chemical Probe for REV-ERB Nuclear Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of STL1267, a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. This compound serves as a valuable chemical probe for elucidating the physiological roles of REV-ERB in circadian rhythms, metabolism, and inflammation.[1][2][3]
Core Properties and Mechanism of Action
This compound is a non-porphyrin synthetic agonist that binds directly to the ligand-binding domain (LBD) of REV-ERBα and REV-ERBβ.[1][2][4] REV-ERB receptors are key components of the circadian clock machinery, acting as transcriptional repressors.[1] The endogenous ligand for REV-ERB is heme.[2] Upon agonist binding, REV-ERB undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the repression of target gene transcription.[4][5][6] A primary target gene suppressed by REV-ERB activation is BMAL1, a core activator of the circadian clock.[1][3][7] this compound has been shown to potently recruit NCoR and effectively inhibit the expression of BMAL1 and other pro-inflammatory genes, such as NLRP3 and IL-1β.[1][6]
The mechanism of this compound binding and corepressor recruitment is distinct from that of the natural ligand, heme.[2] This unique binding mode, combined with its high affinity and favorable pharmacokinetic properties, establishes this compound as a superior tool for studying REV-ERB biology compared to earlier-generation agonists like SR9009.[4][6][8]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and activity across different assays.
Table 1: In Vitro Binding and Potency
| Parameter | Target | Value (µM) | Assay Type | Reference |
| Ki | REV-ERBα | 0.16 | Radioligand Displacement Assay | [1][4][7] |
| EC50 | REV-ERBα | 0.13 | NCoR Recruitment (FRET) | [1][4] |
| EC50 | REV-ERBα | 1.8 | Gal4-REV-ERBα Reporter Assay (HEK293 cells) | [1][9] |
Table 2: Selectivity Profile
| Target Class | Specific Receptors/Transporters Tested | Activity | Reference |
| Nuclear Receptors | AR, GR, MR, PR, ERα, ERβ, TRα, LXRα, RARα, RXRα, FXR, VDR | No detectable activity | [4][9] |
| GPCRs/Transporters | Kappa Opioid Receptor | Weak binding (Ki = 0.72 µM) | [9] |
| Serotonin Transporter | Weak binding (Ki ~ 2-4 µM) | [9] |
Table 3: Cellular and In Vivo Activity
| Parameter | Value | Model System | Key Finding | Reference |
| Cytotoxicity | No adverse effects up to 20 µM | HepG2 & C2C12 cells | Superior safety profile compared to SR9009 | [1][7][9] |
| Gene Expression | 5 µM (24h) | HepG2 cells | Decreased BMAL1; Increased metabolic gene expression | [1][7] |
| Plasma Half-life | ~1.6 hours | C57Bl/6 J mice | Demonstrates in vivo stability | [1][9] |
| BBB Penetration | Brain levels similar to plasma | C57Bl/6 J mice | Confirmed ability to cross the blood-brain barrier | [1][3][9] |
| In Vivo Efficacy | 50 mg/kg (i.p.) | C57Bl/6 J mice | Suppressed Bmal1 expression in the liver at 12h | [1][7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the REV-ERB signaling pathway and a typical workflow for evaluating chemical probes like this compound.
Detailed Experimental Protocols
The following are representative methodologies for key experiments used to characterize this compound.
1. Radioligand Displacement Assay (for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of this compound for REV-ERBα.
-
Principle: This competitive binding assay measures the ability of a non-radioactive ligand (this compound) to displace a radioactive ligand from the REV-ERBα Ligand Binding Domain (LBD).
-
Materials:
-
Recombinant REV-ERBα LBD protein.
-
Radiolabeled ligand (e.g., ³H-STL1267).[5]
-
Unlabeled this compound for competition.
-
Scintillation proximity assay (SPA) beads.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Microplates (e.g., 96-well).
-
-
Procedure:
-
Prepare a dilution series of unlabeled this compound.
-
In a microplate, combine the REV-ERBα LBD, a fixed concentration of ³H-STL1267, and SPA beads.
-
Add the different concentrations of unlabeled this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of displaced radioligand against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. NCoR Corepressor Recruitment Assay (TR-FRET)
-
Objective: To measure the ability of this compound to promote the interaction between REV-ERBα and the NCoR corepressor.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled REV-ERBα LBD and an acceptor fluorophore-labeled NCoR peptide. Ligand binding brings the two into close proximity, generating a FRET signal.
-
Materials:
-
GST-tagged REV-ERBα LBD.
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Biotinylated NCoR peptide (containing the corepressor interaction domain).
-
Streptavidin labeled with an acceptor fluorophore (e.g., d2).
-
This compound dilution series.
-
Assay buffer.
-
-
Procedure:
-
Add GST-REV-ERBα LBD, biotin-NCoR peptide, and the this compound dilution series to a microplate.
-
Add the donor-labeled anti-GST antibody and acceptor-labeled streptavidin.
-
Incubate to allow for protein-ligand and protein-protein interactions.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[5]
-
3. Cellular Reporter Gene Assay
-
Objective: To confirm that this compound can act as a REV-ERB agonist in a cellular context.
-
Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric protein of the Gal4 DNA-binding domain fused to the REV-ERBα LBD, and another containing a luciferase reporter gene downstream of a Gal4 upstream activating sequence (UAS). A third plasmid expressing a corepressor-VP16 fusion can be used to convert the repression signal into a positive transcriptional output.[9]
-
Materials:
-
HEK293 cells or other suitable cell line.
-
Expression plasmid for Gal4-REV-ERBα LBD.
-
Reporter plasmid (e.g., pGL4.35[UAS-luc2P]).
-
Expression plasmid for NCoR-VP16 (optional, for enhanced signal).[9]
-
Transfection reagent.
-
This compound dilution series.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the required plasmids.
-
After an appropriate incubation period (e.g., 24 hours), treat the transfected cells with the this compound dilution series.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., DMSO vehicle). Plot the normalized activity against this compound concentration to determine the EC50.[9]
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 4. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
STL1267: A Potent REV-ERB Agonist for Cellular Metabolism and Circadian Rhythm Studies
Application Note and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: STL1267 is a potent and cell-permeable agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As a key component of the circadian clock, REV-ERB plays a critical role in regulating gene expression involved in metabolism and inflammatory responses. This compound has been shown to modulate the expression of core clock genes, such as BMAL1, and influence metabolic pathways in various cell types.[1][2][3] This document provides detailed protocols for the cell-based application of this compound, including cell culture, treatment, and subsequent analysis of cell viability and target gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on available in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Kᵢ for REV-ERBα | 0.16 µM | - | [1] |
| EC₅₀ for NCoR Recruitment | 0.13 µM | - | [3] |
| EC₅₀ for Transcription Activation | 1.8 µM | HEK293 | [3] |
Table 2: Effect of this compound on Gene Expression in HepG2 Cells (24-hour treatment)
| Gene Target | Concentration | Effect | Reference |
| BMAL1 | 5 µM | Decrease | [1] |
| Mtnd1 | 5 µM | Increase | [1] |
| Mtco1 | 5 µM | Increase | [1] |
| Vicad | 5 µM | Increase | [1] |
| Lcad | 5 µM | Increase | [1] |
| Scad | 5 µM | Increase | [1] |
| Lkb1 | 5 µM | Increase | [1] |
| Sirt1 | 5 µM | Increase | [1] |
| Nampt | 5 µM | Increase | [1] |
| Ppargc1a | 5 µM | Increase | [1] |
Table 3: Cytotoxicity Profile of this compound (24-hour treatment)
| Cell Line | Maximum Non-toxic Dose | Reference |
| HepG2 | 20 µM | [1][3] |
| C2C12 | 20 µM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Reconstitution: Dissolve this compound powder in DMSO to create a stock solution of 10 mM. Sonication may be required to fully dissolve the compound.[2]
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Cell Culture Protocols
a) HepG2 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at a 1:4 or 1:8 split ratio. Change the medium every 2-3 days.
b) C2C12 Myoblast Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture when cells reach approximately 70% confluency to avoid spontaneous differentiation. Detach cells using Trypsin-EDTA and re-plate at a suitable density.
This compound Treatment of Cells
-
Cell Seeding: Seed HepG2 or C2C12 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for gene expression analysis) at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 5 µM for gene expression, a range of concentrations up to 20 µM for viability assays). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period, typically 24 hours for the endpoints described here.[1]
Cell Viability Assessment (Crystal Violet Assay)
This protocol is adapted for a 96-well plate format.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for 24 hours as described above.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to remove excess water.
-
Solubilization: Add 100 µL of 100% methanol or a 10% acetic acid solution to each well to solubilize the stain. Place the plate on a shaker for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps following a 24-hour treatment with 5 µM this compound in a 6-well plate format.
-
RNA Isolation: Aspirate the culture medium and wash the cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA isolation kit. Isolate total RNA according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., BMAL1) and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples, normalized to the reference gene.
Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for In Vitro Assays Using STL1267
For Researchers, Scientists, and Drug Development Professionals
Abstract
STL1267 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB.[1][2] As a key regulator of the circadian clock and metabolism, REV-ERB is a promising therapeutic target for a range of disorders, including metabolic diseases and inflammatory conditions.[1][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound and similar compounds targeting REV-ERB. The described methods include a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for corepressor recruitment, a scintillation proximity assay (SPA) for ligand binding, a crystal violet assay for cell viability, and a reverse transcription-quantitative PCR (RT-qPCR) assay for target gene expression analysis.
Introduction to this compound
This compound is a high-affinity ligand for REV-ERBα, binding directly to its ligand-binding domain (LBD).[2][3] Its mechanism of action involves enhancing the recruitment of the nuclear receptor corepressor (NCoR), which leads to the repression of REV-ERB target genes, most notably BMAL1, a core component of the circadian clock.[2][3] this compound has demonstrated greater potency and efficacy in NCoR recruitment compared to previously identified REV-ERB agonists like SR9009.[2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound in various in vitro assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Ligand Binding | Ki (for REV-ERBα) | 0.16 µM | Scintillation Proximity Assay | [3] |
| Corepressor Recruitment | EC50 (NCoR ID1 recruitment) | 0.13 µM | TR-FRET Assay | [2] |
| Cellular Activity | EC50 (Transcriptional Activation) | 1.8 µM | HEK293 cells | [3] |
| Cytotoxicity | No adverse effects observed up to | 20 µM | HepG2, C2C12 cells | [3] |
Signaling Pathway
This compound, as a REV-ERB agonist, modulates gene expression by recruiting the NCoR corepressor complex to REV-ERB bound to its response elements (RevREs) on DNA. This leads to the transcriptional repression of target genes.
References
Application Notes and Protocols for STL1267 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of STL1267 in mice, based on currently available preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies involving this potent and blood-brain barrier-penetrating REV-ERB agonist.
Overview of this compound
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] By activating REV-ERB, this compound plays a crucial role in regulating the circadian clock and metabolic pathways. Its primary mechanism of action involves the recruitment of the NCoR corepressor complex, leading to the transcriptional repression of target genes, most notably BMAL1, a core component of the circadian rhythm machinery.[1][2][3] Preclinical studies have demonstrated its potential in models of inflammation, metabolic disorders, and neurological conditions.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound in mice as reported in the literature.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | C57Bl/6J mice, male, 6-8 weeks old | [1][6] |
| Dosage | 50 mg/kg | [1][2][6][7] |
| Administration Route | Intraperitoneal (i.p.) injection; Tail vein injection | [1][6][7] |
| Frequency | Single dose | [1][2] |
| Vehicle (i.p.) | 10% DMSO, 12% TWEEN80, PBS | [6] |
| Vehicle (alternative i.p.) | 10% DMSO, 12% CremophoreEL, 78% PBS | [4] |
| Plasma Half-life | Approximately 1.6 hours | [1][2][6] |
Table 2: Pharmacokinetic and Efficacy Data of this compound in Mice
| Parameter | Observation | Time Point | Reference |
| Bioavailability | Crosses the blood-brain barrier; brain levels similar to plasma levels | 1-12 hours post-injection | [2][6] |
| Target Engagement | Effective suppression of BMAL1 expression in the liver | 12 hours post-administration | [1][2] |
| Anti-inflammatory Effect | Reduction of footpad inflammation | 24 hours post-administration | [4][5] |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on studies investigating the pharmacokinetics and efficacy of a single dose of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
TWEEN® 80 (or Cremophore® EL)
-
Phosphate-buffered saline (PBS), sterile
-
C57Bl/6J mice (male, 6-8 weeks old)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer
-
Animal housing and handling equipment compliant with IACUC guidelines
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment. Maintain a standard 12:12 hour light-dark cycle.[6]
-
This compound Formulation Preparation:
-
On the day of the experiment, prepare the vehicle solution consisting of 10% DMSO, 12% TWEEN® 80, and the remainder PBS. For example, to prepare 1 ml of vehicle, mix 100 µl DMSO, 120 µl TWEEN® 80, and 780 µl PBS.
-
Weigh the required amount of this compound to achieve a final concentration for a 50 mg/kg dosage. The injection volume is typically 10 ml/kg.
-
First, dissolve the this compound powder in DMSO.
-
Then, add the TWEEN® 80 and vortex thoroughly.
-
Finally, add the PBS and vortex again to ensure a homogenous suspension.
-
-
Dosage Calculation: Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight.
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound formulation via intraperitoneal injection.
-
For control groups, administer an equivalent volume of the vehicle solution.
-
-
Post-Administration Monitoring and Tissue Collection:
-
Monitor the mice for any adverse reactions.
-
For pharmacokinetic studies, blood and tissue samples (e.g., brain, liver, plasma) can be collected at various time points post-injection (e.g., 1, 3, 8, and 12 hours).[6]
-
For target engagement studies, tissues can be collected at a predetermined endpoint (e.g., 12 hours) for analysis of gene expression (e.g., Bmal1).[1][2]
-
Intravenous (Tail Vein) Administration Protocol
This protocol is an alternative route of administration for delivering a precise dose of this compound directly into the systemic circulation.
Materials:
-
Same as for the i.p. protocol, with the addition of:
-
Mouse restrainer suitable for tail vein injections
-
Heat lamp or warming pad (optional, to dilate the tail veins)
Procedure:
-
Animal and Formulation Preparation: Follow steps 1 and 2 from the i.p. protocol. The vehicle composition may need to be optimized for intravenous administration to ensure solubility and prevent precipitation.
-
Dosage Calculation: Calculate the injection volume based on the mouse's body weight for a 50 mg/kg dose.
-
Administration:
-
Place the mouse in a restrainer, exposing the tail.
-
If necessary, warm the tail gently with a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Carefully insert a sterile needle (e.g., 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound formulation.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Post-Administration Monitoring: Observe the mouse for any immediate adverse effects and monitor according to the experimental plan.
Visualizations
Caption: Experimental workflow for this compound administration in mice.
Caption: Signaling pathway of this compound via REV-ERB activation.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for the solubility and stability of this compound. The formulations provided are based on published studies, but may require optimization depending on the specific experimental conditions.
-
Animal Welfare: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
-
Data Interpretation: The pharmacokinetic and pharmacodynamic effects of this compound can be influenced by factors such as the time of day of administration due to its interaction with the circadian clock. This should be a consideration in the experimental design.
-
Limited Data on Other Routes and Dosing Regimens: The available literature primarily focuses on single intraperitoneal and intravenous injections. Further research is needed to establish protocols for other administration routes, such as oral gavage, and for repeated dosing schedules.
These application notes and protocols are intended to be a starting point for researchers working with this compound. It is recommended to consult the primary literature and adapt these methods to the specific needs of your research.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparation of STL1267 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of STL1267, a potent REV-ERB agonist, using dimethyl sulfoxide (B87167) (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is a small molecule agonist of the nuclear receptor REV-ERBα with a reported Ki value of 0.16 µM.[1][2] It is a valuable tool for studying the role of REV-ERB in circadian rhythms and metabolism. Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as DMSO, to prepare a concentrated stock solution for use in in vitro and in vivo experiments. Proper preparation and storage of this stock solution are critical for obtaining accurate and reproducible results.
Materials and Equipment
Reagents
-
This compound powder (purity >99%)
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO), molecular biology grade
Equipment
-
Analytical balance
-
Fume hood
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat
Quantitative Data Summary
The following tables provide key quantitative information for this compound and recommended volumes for preparing stock solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 322.75 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 25 mg/mL (77.46 mM) | [1][2] |
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | Mass of this compound for 1 mL of DMSO | Molar Concentration |
| 10 mM | 3.23 mg | 10 mM |
| 20 mM | 6.46 mg | 20 mM |
| 50 mM | 16.14 mg | 50 mM |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The procedure can be scaled accordingly for different desired concentrations.
Safety Precautions
-
DMSO Handling: DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved substances with it.[3][4] Always handle DMSO in a fume hood while wearing appropriate PPE, including butyl gloves, a lab coat, and safety goggles.[3][5][6] Avoid contact with skin and eyes.[6] Keep away from heat and open flames.[4][7]
-
This compound Handling: The toxicological properties of this compound may not be fully characterized. Standard laboratory precautions for handling chemical compounds should be followed.
Stock Solution Preparation
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. As DMSO is hygroscopic, using a fresh, unopened bottle is recommended for optimal solubility.[1]
-
Weighing: In a fume hood, accurately weigh 3.23 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] This can aid in the dissolution of less soluble compounds.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for preparing the stock solution.
Caption: this compound acts as an agonist for REV-ERBα, leading to the repression of BMAL1 gene expression.
Caption: Workflow for the preparation and storage of this compound stock solution.
References
Application Notes and Protocols for STL1267 in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing STL1267, a potent REV-ERB agonist, in experiments involving the HepG2 human liver cancer cell line. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction to this compound
This compound is a high-affinity synthetic agonist for the nuclear receptor REV-ERB (EC50 = 0.13 µM, Ki = 0.16 µM).[1] It acts as a transcriptional repressor by binding to the ligand-binding domain of REV-ERB, leading to the recruitment of the corepressor NCoR.[1][2] This activity modulates the expression of downstream target genes, most notably BMAL1, a core component of the circadian clock.[2][3][4] this compound has been shown to be a valuable tool for studying the role of REV-ERB in various physiological processes, including metabolism and inflammation, and has demonstrated the ability to cross the blood-brain barrier.[1][2][4] In the context of HepG2 cells, this compound is utilized to investigate the impact of REV-ERB activation on liver cell biology and pathology.
Mechanism of Action in HepG2 Cells
In HepG2 cells, this compound primarily functions by activating REV-ERB, which in turn represses the transcription of its target genes. A key target is BMAL1. By suppressing BMAL1 expression, this compound can influence circadian rhythms and metabolic pathways within these cells.[3][5] Research indicates that this compound treatment in HepG2 cells leads to a decrease in BMAL1 gene expression.[3][5] Concurrently, it has been observed to increase the expression of genes involved in mitochondrial function and fatty acid oxidation, such as Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, and Ppargc1a.[2][3] Notably, this compound has been shown to have minimal to no cytotoxicity in HepG2 cells at concentrations up to 20 µM.[2][3][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in HepG2 cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on HepG2 cells.
Table 1: this compound Potency and Efficacy
| Parameter | Value | Cell Line | Reference |
| Ki (for REV-ERBα) | 0.16 µM | - | [3][4] |
| EC50 (NCoR Recruitment) | 0.13 µM | - | [1][2] |
| EC50 (Transcription Activation) | 1.8 µM | HEK293 | [2] |
Table 2: Effect of this compound on Gene Expression in HepG2 Cells (5 µM, 24h)
| Gene | Effect | Reference |
| BMAL1 | Decreased | [2][3] |
| Mtnd1 | Increased | [2][3] |
| Mtco1 | Increased | [2][3] |
| Vicad | Increased | [2][3] |
| Lcad | Increased | [2][3] |
| Scad | Increased | [2][3] |
| Lkb1 | Increased | [2][3] |
| Sirt1 | Increased | [2][3] |
| Nampt | Increased | [2][3] |
| Ppargc1a | Increased | [2][3] |
Table 3: Cytotoxicity of this compound in HepG2 Cells (24h incubation)
| Concentration | Cell Viability | Reference |
| Up to 20 µM | No adverse effects | [2][3][5] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for this compound experiments in HepG2 cells.
Protocol 1: HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at a 1:4 to 1:6 split ratio.[6]
Protocol 2: this compound Stock Solution Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[4]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.[3]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cultured HepG2 cells and add the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
Protocol 3: Cell Viability Assay (Crystal Violet Staining)
Materials:
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) and a vehicle control for 24 hours.[7]
-
Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Staining: Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Quantification: Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Protocol 4: Gene Expression Analysis (RT-qPCR)
Materials:
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for BMAL1, ACTB or GAPDH as a housekeeping gene)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 5 µM) and a vehicle control for 24 hours.[3]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
- 1. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. researchgate.net [researchgate.net]
Application Note: STL1267 Modulates C2C12 Myoblast Differentiation
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 5. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 9. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 10. dsmz.de [dsmz.de]
- 11. encodeproject.org [encodeproject.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. C2C12 myoblast/osteoblast transdifferentiation steps enhanced by epigenetic inhibition of BMP2 endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STL1267 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using STL1267, a potent and selective REV-ERB agonist. The protocols outlined below cover pharmacokinetic analysis and pharmacodynamic evaluation in rodent models of circadian rhythm regulation and inflammation.
Mechanism of Action
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock and play a key role in regulating gene expression involved in metabolism and inflammation. This compound binds to the ligand-binding domain of REV-ERBs, leading to the recruitment of the nuclear receptor co-repressor (NCoR), which in turn represses the transcription of target genes, including the core clock component BMAL1 and genes involved in the inflammatory response, such as those of the NLRP3 inflammasome.[1][2][3][4]
Signaling Pathway of this compound
Caption: this compound activates REV-ERB, leading to transcriptional repression of target genes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| REV-ERBα Binding (Ki) | 0.16 µM | - | [5] |
| NCoR Recruitment (EC50) | 0.13 µM | HEK293 | [1] |
| Transcriptional Activation (EC50) | 1.8 µM | HEK293 | [1] |
| Cytotoxicity (up to) | No adverse effects at 20 µM | HepG2, C2C12 | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Plasma Half-life | ~1.6 hours | C57Bl/6 J mice | 50 mg/kg, i.p. | [1][6] |
| Blood-Brain Barrier Penetration | Yes | C57Bl/6 J mice | 50 mg/kg, i.p. | [1][6] |
Table 3: In Vivo Pharmacodynamic Models for this compound
| Animal Model | Dosing | Application | Key Findings | Reference |
| C57Bl/6 J mice | 50 mg/kg, i.p. | Circadian Rhythm Regulation | Suppresses BMAL1 expression in the liver. | [5][6] |
| Sprague-Dawley rats | 50 mg/kg, i.p. | Inflammatory Pain | Reduces inflammation and pain behaviors. | [2][3] |
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol describes the assessment of this compound's pharmacokinetic profile in C57Bl/6 J mice.
Materials:
-
This compound
-
Vehicle: 10% DMSO, 12% TWEEN® 80, sterile PBS
-
C57Bl/6 J mice (male, 6-8 weeks old)
-
Sterile syringes and needles (27-30G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
Protocol:
-
Animal Acclimatization: Acclimatize male C57Bl/6 J mice for at least one week under standard laboratory conditions.
-
Drug Formulation: Prepare a 50 mg/kg solution of this compound in a vehicle consisting of 10% DMSO, 12% TWEEN® 80, and sterile PBS.
-
Administration: Administer a single dose of the this compound formulation via intraperitoneal (i.p.) injection.
-
Blood Collection: Collect blood samples (~50-100 µL) at predetermined time points post-injection (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 12 hours) via retro-orbital or tail-vein bleeding into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Gene Expression Analysis in Mouse Liver
This protocol details the procedure for analyzing the effect of this compound on target gene expression in the liver of C57Bl/6 J mice.
Materials:
-
This compound
-
Vehicle: 10% DMSO, 12% TWEEN® 80, sterile PBS
-
C57Bl/6 J mice (male, 6-8 weeks old)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Bmal1, Rev-erbα, and a housekeeping gene like Gapdh)
-
qPCR instrument
Protocol:
-
Animal Treatment: Treat C57Bl/6 J mice with a single i.p. injection of 50 mg/kg this compound or vehicle.
-
Tissue Harvesting: At a specified time point post-injection (e.g., 12 hours), euthanize the mice and immediately harvest the liver.[6] Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
RNA Extraction: Isolate total RNA from the liver tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix and specific primers for the target genes (Bmal1, Rev-erbα) and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle-treated group.
Inflammatory Pain Model in Rats
This protocol describes the evaluation of this compound's anti-inflammatory and analgesic effects in a carrageenan-induced paw edema model in Sprague-Dawley rats.[2][3]
Materials:
-
This compound
-
SR9009 (optional comparator)
-
Vehicle: 10% DMSO, 12% Cremophore EL, 78% sterile PBS
-
Sprague-Dawley rats (female)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or calipers
-
Von Frey filaments
-
Hot plate analgesia meter
Experimental Workflow:
Caption: Workflow for the inflammatory pain model in rats.
Protocol:
-
Animal Acclimatization and Baseline Measurement: Acclimatize female Sprague-Dawley rats for at least one week. Before the experiment, measure baseline paw volume and pain thresholds using calipers/pletysmometer, von Frey filaments, and a hot plate.
-
Drug Administration: Administer a single i.p. injection of this compound (50 mg/kg), SR9009 (100 mg/kg, as a comparator), or vehicle.[3]
-
Induction of Inflammation: One hour after drug administration, inject 100 µL of 1% λ-carrageenan into the plantar surface of the right hind paw.
-
Assessment of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 4, and 24 hours) post-carrageenan injection using a pletysmometer or calipers.
-
Assessment of Mechanical Allodynia: At the same time points, assess mechanical sensitivity by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Assessment of Thermal Hyperalgesia: Measure the latency to paw withdrawal on a hot plate set to a constant temperature (e.g., 55°C).
-
Data Analysis: Compare the paw volume and pain thresholds between the different treatment groups to evaluate the anti-inflammatory and analgesic effects of this compound.
Conclusion
This compound is a valuable tool for in vivo research into the roles of REV-ERB in circadian biology and inflammatory diseases. The protocols provided here offer a framework for investigating its pharmacokinetic and pharmacodynamic properties in established rodent models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. inotiv.com [inotiv.com]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
Measuring the In Vivo Efficacy of STL1267: Application Notes and Protocols for Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL1267 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As key components of the circadian clock, REV-ERBs are transcriptional repressors that play a critical role in regulating fundamental biological processes, including metabolism, inflammation, and cell proliferation.[1] Emerging evidence indicates that pharmacological activation of REV-ERBs with synthetic agonists represents a promising therapeutic strategy in oncology.[2][3] Predecessor compounds, such as SR9009 and SR9011, have been shown to induce apoptosis in cancer cells by inhibiting autophagy and de novo lipogenesis.[3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action: REV-ERB Agonism in Cancer
This compound functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their repressive activity.[5] In the context of cancer, this leads to the downregulation of genes critical for cell survival and proliferation. The primary anti-cancer effects are believed to be mediated through the disruption of two key metabolic pathways:
-
Inhibition of Autophagy: REV-ERB activation has been shown to suppress the expression of core autophagy genes such as ATG5 and BECN1.[6] This leads to an accumulation of the autophagy marker p62 and a decrease in the conversion of LC3-I to LC3-II, ultimately triggering apoptosis.[4][7]
-
Inhibition of De Novo Lipogenesis (DNL): Cancer cells often exhibit increased DNL to support rapid proliferation. REV-ERB agonists can suppress the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), thereby starving cancer cells of essential building blocks for membrane synthesis.[6]
The following diagram illustrates the proposed signaling pathway for this compound in cancer cells.
Preclinical In Vivo Efficacy Assessment
A subcutaneous xenograft mouse model is a robust and widely used platform to assess the anti-tumor efficacy of novel compounds.[8] The following sections provide detailed protocols for conducting such a study with this compound.
Recommended Cancer Cell Lines
The selection of an appropriate cancer cell line is critical for a successful study. REV-ERB agonists have demonstrated efficacy across various cancer types, including glioblastoma, breast cancer, and melanoma.[1] It has been noted that many breast cancer cell lines overexpress REV-ERBβ relative to REV-ERBα.[9] For initial studies, we recommend using cell lines that have been genetically modified to express a luciferase reporter gene, enabling non-invasive tumor burden monitoring via bioluminescence imaging (BLI).[10]
| Cancer Type | Recommended Cell Line | Key Features | Notes |
| Glioblastoma | U-87 MG-luc2 | Commonly used, aggressive, forms solid tumors. | Predecessor compounds (SR9009) have shown efficacy in glioblastoma models.[3] |
| Breast Cancer | MDA-MB-231-luc | Triple-negative, highly metastatic. Known to overexpress REV-ERBβ.[9] | Represents a difficult-to-treat cancer subtype. |
| Melanoma | A375-luc | BRAF V600E mutation, common in melanoma. | REV-ERB agonists are effective in BRAF-driven cancers.[1] |
Experimental Workflow
The overall workflow for an in vivo efficacy study is outlined below.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Luciferase-Expressing Tumor Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
STL1267: A Potent REV-ERB Agonist for Gene Expression Analysis via qPCR
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL1267 is a potent, high-affinity, and specific synthetic agonist for the nuclear receptor REV-ERB.[1] As a key regulator of the circadian clock and metabolism, REV-ERB acts as a transcriptional repressor.[2][3] this compound binds to the ligand-binding domain of REV-ERBα, facilitating the recruitment of the nuclear receptor corepressor (NCoR), which in turn leads to the repression of target gene transcription.[2][4][5] A primary and well-documented target of this repression is the core clock gene BMAL1.[2][6][7][8][9]
This document provides detailed protocols for utilizing this compound to modulate gene expression and outlines the subsequent analysis using quantitative polymerase chain reaction (qPCR). The ability of this compound to cross the blood-brain barrier also makes it a valuable tool for in vivo studies.[1][2][6][7]
Mechanism of Action
The mechanism of this compound involves direct binding to REV-ERBα, which induces a conformational change that promotes the recruitment of the NCoR corepressor complex.[2][5] This complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to transcriptional repression.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects on gene expression in various cell lines.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Cell Line |
| Ki | 0.16 µM | REV-ERBα | - |
| EC50 (NCoR Recruitment) | 0.13 µM | REV-ERBα | - |
| EC50 (Transcriptional Activation) | 1.8 µM | REV-ERBα | HEK293 |
Data sourced from multiple studies.[1][2]
Table 2: Effect of this compound on Gene Expression in HepG2 Cells
| Gene Target | Effect of this compound (5 µM, 24h) | Function |
| BMAL1 | Decreased Expression | Core Clock Gene |
| Mtnd1 | Increased Expression | Mitochondrial Function |
| Mtco1 | Increased Expression | Mitochondrial Function |
| Vicad | Increased Expression | Fatty Acid Oxidation |
| Lcad | Increased Expression | Fatty Acid Oxidation |
| Scad | Increased Expression | Fatty Acid Oxidation |
| Lkb1 | Increased Expression | Mitochondrial Biogenesis |
| Sirt1 | Increased Expression | Mitochondrial Function |
| Nampt | Increased Expression | Mitochondrial Function |
| Ppargc1a | Increased Expression | Mitochondrial Biogenesis |
Data from studies on human hepatocarcinoma (HepG2) cells.[2][6]
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing gene expression changes using a two-step RT-qPCR method.
Experimental Workflow Overview
Caption: Workflow for qPCR analysis.
Protocol 1: Cell Treatment with this compound
-
Cell Culture : Culture HepG2 or C2C12 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Plating : Seed the cells in 6-well plates at a density that will allow for optimal growth during the treatment period.
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
Treatment : Once cells have adhered and are actively dividing, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM).[2][6] Prepare a vehicle control by adding an equivalent volume of DMSO to a separate set of wells.
-
Incubation : Incubate the cells for the desired treatment period (e.g., 24 hours).[2][6]
-
Cell Viability (Optional but Recommended) : It is advisable to perform a cell viability assay (e.g., crystal violet staining or MTT assay) to confirm that the chosen concentration of this compound is not cytotoxic. Studies have shown no adverse effects on HepG2 and C2C12 cell viability at concentrations up to 20 µM.[2][6][9]
Protocol 2: Two-Step RT-qPCR for Gene Expression Analysis
This protocol assumes the use of a SYBR Green-based detection method.[10][11]
A. Total RNA Extraction
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., Trizol or RNeasy kits).
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the purified RNA in RNase-free water.
B. RNA Quantification and Quality Control
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0.
-
(Optional) Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Bioanalyzer).
C. cDNA Synthesis (Reverse Transcription)
-
In an RNase-free tube, combine the following components (example volumes):
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamers: 1 µl
-
dNTPs: 1 µl
-
RNase-free water: to a total volume of 10 µl
-
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the following:
-
5X Reverse Transcriptase Buffer: 4 µl
-
Reverse Transcriptase Enzyme: 1 µl
-
RNase Inhibitor: 1 µl
-
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.[10]
-
The resulting cDNA can be stored at -20°C.
D. Quantitative PCR (qPCR)
-
Prepare the qPCR Reaction Mix : For each sample and primer set, prepare a master mix. A typical 20 µl reaction includes:
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
Diluted cDNA (from step C): 2-5 µl
-
Nuclease-free water: to 20 µl
-
-
Primer Design : Ensure primers are designed to span an exon-exon junction to avoid amplification of genomic DNA. Primer melting temperatures (Tm) should be between 60-62°C, and the amplicon length should be between 70-200 bp.[12]
-
Set up the qPCR Plate : Aliquot the master mix into a 96-well qPCR plate. Add the corresponding cDNA to each well. Include the following controls:
-
No-Template Control (NTC) : For each primer set to detect contamination.[12]
-
Reference Gene(s) : Use at least one stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Run the qPCR Instrument : Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
E. Data Analysis
-
Determine the Ct values : The cycle threshold (Ct) is the cycle number at which the fluorescence signal crosses a defined threshold.[13]
-
Relative Quantification (ΔΔCt Method) :
-
Normalize to Reference Gene : For each sample, calculate the ΔCt:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalize to Control : Calculate the ΔΔCt:
-
ΔΔCt = ΔCt(this compound treated) - ΔCt(Vehicle control)
-
-
Calculate Fold Change :
-
Fold Change = 2^(-ΔΔCt)
-
-
Conclusion
This compound is a powerful research tool for investigating the role of REV-ERB in various physiological and pathological processes. By following the detailed protocols provided, researchers can effectively modulate the expression of REV-ERB target genes and accurately quantify these changes using RT-qPCR. This approach is valuable for studies in circadian biology, metabolism, inflammation, and oncology.
References
- 1. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. idtdna.com [idtdna.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes: STL1267 in Luciferase Reporter Assays for Assessing REV-ERB Activity
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the circadian clock and key regulators of metabolic, inflammatory, and endocrine pathways.[1] They function as transcriptional repressors by recruiting corepressor complexes, such as the one containing Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), to target gene promoters.[2] This activity makes them promising therapeutic targets for a range of diseases. STL1267 is a high-affinity, synthetic, non-porphyrin agonist for REV-ERB that has demonstrated enhanced potency and efficacy compared to earlier compounds like SR9009.[3][4] Luciferase reporter assays are a fundamental tool for characterizing the activity of such compounds, providing a quantitative measure of a ligand's ability to modulate REV-ERB's transcriptional repression.
Principle of the Assay
A common and highly sensitive method to assess REV-ERB agonist activity is the cell-based mammalian two-hybrid luciferase reporter assay.[3] This system reconstitutes the ligand-dependent interaction between REV-ERB and its corepressor, NCoR.
The key components are:
-
REV-ERBα-GAL4-DBD Fusion Protein: The Ligand Binding Domain (LBD) of REV-ERBα is fused to the DNA-Binding Domain (DBD) of the yeast GAL4 protein.
-
NCoR-VP16 Fusion Protein: The receptor-interacting domain of the NCoR corepressor is fused to the potent VP16 transcriptional activation domain.
-
GAL4-UAS Luciferase Reporter: A reporter plasmid contains the firefly luciferase gene under the control of a promoter with upstream activating sequences (UAS) that are recognized by the GAL4-DBD.
In the absence of an agonist, there is minimal interaction between REV-ERBα and NCoR. Upon binding of an agonist like this compound to the REV-ERBα LBD, a conformational change occurs, promoting the recruitment of the NCoR-VP16 fusion protein. This brings the VP16 activation domain into proximity with the promoter, driving the expression of the firefly luciferase gene. The resulting luminescence is directly proportional to the strength of the REV-ERBα-NCoR interaction induced by the agonist.
Comparative Activity of REV-ERB Agonists
This compound demonstrates significantly improved potency and efficacy in recruiting the NCoR corepressor compared to the widely used agonist SR9009.[3][4]
| Compound | Assay Type | Target | EC₅₀ (µM) | Kᵢ (µM) | Efficacy Notes |
| This compound | FRET Assay (NCoR Recruitment) | REV-ERBα | 0.13[3][5][6] | - | Efficacy was roughly double that of SR9009.[3] |
| This compound | Radioligand Binding Assay | REV-ERBα | - | 0.16[5][6] | High-affinity direct binding to the LBD.[5] |
| This compound | Mammalian 2-Hybrid Luciferase Assay | REV-ERBα | 1.8[3][5] | - | Displayed enhanced potency and efficacy relative to SR9009.[3] |
| SR9009 | FRET Assay (NCoR Recruitment) | REV-ERBα | 1.9[3][6] | - | Potency was more than ten times lower than this compound.[3] |
| SR9009 | Mammalian 2-Hybrid Luciferase Assay | REV-ERBα | 4.7[3] | - | Lower potency and efficacy compared to this compound.[3] |
Visualized Signaling and Experimental Workflow
REV-ERB Signaling Pathway
The diagram below illustrates the central role of REV-ERB in the circadian clock's accessory loop. REV-ERBα represses the transcription of the core clock gene Bmal1 by recruiting the NCoR/HDAC3 corepressor complex. Agonists like this compound enhance this repressive function.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the key steps for performing the REV-ERBα mammalian two-hybrid assay.
Detailed Protocol: Mammalian Two-Hybrid Luciferase Reporter Assay
This protocol is adapted from methodologies described for assessing REV-ERB agonist activity.[3][7][8]
1. Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
pBIND (or similar) containing REV-ERBα-LBD fused to GAL4-DBD
-
pACT (or similar) containing NCoR-RID fused to VP16
-
pG5luc (or similar) containing a GAL4-responsive firefly luciferase reporter
-
pRL-TK (or similar) containing Renilla luciferase for normalization
-
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
-
Transfection Reagent: jetPEI, FuGENE 6, or similar.
-
Assay Medium: Phenol (B47542) red-free DMEM with 1% charcoal-stripped FBS.
-
Compounds: this compound, SR9009 (for comparison), DMSO (vehicle control).
-
Assay Plate: White, opaque 96-well plates.
-
Lysis Buffer: 1x Passive Lysis Buffer.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent.
-
Luminometer: Plate-reading luminometer.
2. Cell Culture and Seeding
-
Culture HEK293T cells in standard DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
One day prior to transfection, seed the cells into 96-well plates at a density of ~10,000-20,000 cells per well to ensure they reach 80-90% confluency on the day of transfection.
3. Transfection
-
Prepare the DNA mixture for each well. A typical ratio is:
-
50 ng REV-ERBα-GAL4-DBD plasmid
-
50 ng NCoR-VP16 plasmid
-
100 ng GAL4-UAS-Firefly Luciferase plasmid
-
10 ng Renilla Luciferase plasmid
-
-
Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the DNA-reagent complex for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to each well.
-
Incubate the plates for 24 hours at 37°C.
4. Compound Treatment
-
Prepare serial dilutions of this compound and any comparator compounds (e.g., SR9009) in phenol red-free assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the 24-hour post-transfection incubation, carefully remove the medium from the cells.
-
Add the prepared compound dilutions (or DMSO vehicle control) to the appropriate wells.
-
Incubate the plates for another 24 hours at 37°C.
5. Luciferase Activity Measurement
-
Equilibrate the 96-well plate and the Dual-Glo® reagents to room temperature.
-
Remove the medium from the wells.
-
Add 20-50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Perform the luciferase assay according to the manufacturer's instructions (e.g., Dual-Glo® system).[9]
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Read the luminescence on a plate-reading luminometer.
6. Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This ratio corrects for variations in cell number and transfection efficiency.
-
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
-
Fold Change Calculation: Calculate the fold induction of luciferase activity for each compound concentration by dividing the normalized response of the treated wells by the average normalized response of the vehicle (DMSO) control wells.
-
Fold Change = Normalized Response (Treated) / Average Normalized Response (DMSO)
-
-
Dose-Response Curve: Plot the fold change against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(agonist) vs. response -- variable slope) in software like GraphPad Prism to determine the EC₅₀ value.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
STL1267: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL1267 is a potent and specific synthetic agonist for the nuclear receptor REV-ERB.[1] A key characteristic of this compound for neuroscience research is its ability to cross the blood-brain barrier, allowing for the investigation of central nervous system targets.[2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, focusing on its mechanism of action, relevant experimental procedures, and quantitative data.
Mechanism of Action
This compound acts as an agonist for REV-ERBα and REV-ERBβ, which are critical components of the circadian clock and regulators of metabolic and inflammatory processes.[1][4] Upon binding to the ligand-binding domain of REV-ERB, this compound induces a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR).[1][3] This complex then binds to specific DNA sequences, known as REV-ERB response elements, in the promoter regions of target genes, leading to the repression of their transcription.[6] A primary target gene inhibited by REV-ERB activation is BMAL1, a core component of the positive limb of the circadian clock.[2][4][7] By suppressing BMAL1 expression, this compound can modulate circadian rhythms and downstream physiological processes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for REV-ERBα | 0.16 µM | Radioligand Binding Assay | [2][3][7] |
| EC50 for NCoR Recruitment | 0.13 µM | FRET Assay | [3][4] |
| EC50 in HEK293 Cells | 1.8 µM | Cell-based Reporter Assay | [4][8] |
| Effective Concentration | 5 µM | HepG2 cells | [4][7] |
| No Adverse Effects on Viability | Up to 20 µM | HepG2, C2C12 cells | [4][7] |
Table 2: In Vivo Characteristics of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 50 mg/kg | C57Bl/6J mice | [4][7] |
| Administration Route | Intraperitoneal (i.p.) injection | C57Bl/6J mice | [4][7] |
| Plasma Half-life | ~1.6 hours | C57Bl/6J mice | [4][7] |
| Brain Penetration | Successfully crosses the blood-brain barrier | C57Bl/6J mice | [4] |
Signaling Pathway
The signaling pathway of this compound involves the direct activation of the nuclear receptor REV-ERB and the subsequent repression of target gene transcription.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Gene Expression Analysis in Neuronal or Glial Cell Lines
This protocol describes how to treat a relevant cell line (e.g., HMC3 human microglia) with this compound and analyze the expression of target genes such as BMAL1 and inflammatory markers.[6]
Materials:
-
This compound
-
DMSO (vehicle)
-
Appropriate cell culture medium
-
Cell line (e.g., HMC3)
-
Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., SYBR Green Master Mix)
-
Primers for target genes (BMAL1, NLRP3, IL-1β, etc.) and a housekeeping gene (Ppia)
Procedure:
-
Cell Culture: Culture the chosen cell line according to standard protocols.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Cell Treatment:
-
For basal gene expression: Replace the medium with fresh medium containing this compound or vehicle (DMSO).
-
For inflammation studies: Pre-treat cells with this compound or vehicle for 24 hours, then add LPS to the medium for an additional 24 hours.[6]
-
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a preferred method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[8]
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for your genes of interest.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[8]
-
In Vivo Administration and Brain Tissue Analysis in Mice
This protocol outlines the procedure for administering this compound to mice and subsequently analyzing gene expression in brain tissue.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[2]
-
C57Bl/6J mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia and surgical tools for tissue collection
-
Reagents and equipment for RNA extraction, cDNA synthesis, and qPCR
Procedure:
-
Animal Handling: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Formulation: Prepare the dosing solution of this compound in the vehicle. Sonication may be required to fully dissolve the compound.[2]
-
Administration: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle via i.p. injection.[4][7]
-
Time Course: Euthanize mice at specific time points after injection (e.g., 12 hours) to assess the effect on target gene expression.[4][7]
-
Tissue Collection:
-
Anesthetize the mouse deeply.
-
Perfuse transcardially with cold saline to remove blood from the brain.
-
Dissect the brain region of interest (e.g., hypothalamus, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.
-
-
Gene Expression Analysis:
-
Homogenize the brain tissue and extract total RNA.
-
Proceed with cDNA synthesis and qPCR as described in the in vitro protocol.
-
Applications in Neuroscience Research
Given its ability to cross the blood-brain barrier and modulate core clock genes, this compound is a valuable tool for investigating a range of neurological and psychiatric conditions.
-
Circadian Rhythm Disorders: Directly study the role of REV-ERB in the central pacemaker (suprachiasmatic nucleus) and peripheral clocks in the brain.
-
Neuroinflammation: Investigate the anti-inflammatory effects of REV-ERB activation in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or acute brain injury by examining its impact on microglial activation and cytokine expression.[6]
-
Metabolic and Feeding Disorders: Explore the central regulation of metabolism and appetite by targeting REV-ERB in hypothalamic circuits.[9]
-
Pain Research: Evaluate the analgesic potential of REV-ERB agonism in models of inflammatory and neuropathic pain.[6][10]
Conclusion
This compound is a potent and brain-penetrant REV-ERB agonist that serves as a critical research tool for elucidating the role of the circadian clock and nuclear receptor signaling in the central nervous system. The provided data and protocols offer a foundation for designing and executing experiments to explore its therapeutic potential in various neurological disorders.
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 3. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. abmole.com [abmole.com]
- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Connectomics Reveals a Glucagon-Like Peptide 1 Sensitive Neural Circuit for Satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Troubleshooting & Optimization
STL1267 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with STL1267, a potent REV-ERB agonist. The following information is designed to provide direct answers to common issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1][2]
Q2: My this compound precipitated out of the cell culture medium after diluting from a DMSO stock. What should I do?
A2: Precipitation upon dilution into aqueous-based media is a common problem for hydrophobic compounds. Here are several steps you can take to mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay. The compound may have exceeded its solubility limit in the aqueous environment.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage may be necessary to maintain solubility. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects; however, it is crucial to perform a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental model.[3]
-
Use a Co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer to enhance the solubility of this compound.[4]
-
Adjust pH: The solubility of compounds with ionizable groups can be influenced by pH.[3][4] Experimenting with slight adjustments to the pH of your buffer may improve the solubility of this compound.
-
Consider Serum Concentration: Proteins in the cell culture serum can sometimes impact the solubility and bioavailability of small molecules. You may need to evaluate different serum concentrations or, if your experiment allows, use a serum-free medium.[4]
Q3: Can I use heat or sonication to help dissolve my this compound?
A3: Gentle heating and sonication can be effective for dissolving challenging compounds.[4] If you encounter difficulty dissolving this compound in DMSO, you can try the following:
-
Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Use short bursts in a sonication bath.
After either method, vortex the solution and visually inspect to ensure all particulate matter has dissolved.[4]
Q4: How should I store my this compound stock solutions to prevent solubility issues?
A4: Proper storage is critical for maintaining the integrity of your this compound stock solution.
-
Store stock solutions at -20°C or -80°C.[5]
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3][5]
-
Since DMSO is hygroscopic (absorbs moisture from the air), minimize the time the vial is open to prevent dilution of your stock solution.[3]
This compound Solubility Data
| Property | Value | Source |
| Molecular Weight | 322.75 | [1] |
| Formula | C17H11ClN4O | [1] |
| Form | Solid | [1] |
| Solubility in DMSO | 25 mg/mL | [1] |
| Solubility in DMSO | 10 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 322.75), you would add 31 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any solid particles.
-
Troubleshooting: If the compound has not fully dissolved, refer to the troubleshooting steps in Q3 (gentle warming or sonication).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.[5]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
-
Prepare Serial Dilutions in DMSO: If a range of concentrations is needed, perform serial dilutions of the 10 mM stock solution in DMSO.
-
Dilution into Aqueous Buffer: Add a small volume of the DMSO stock (e.g., 1 µL) to a larger volume of your desired aqueous buffer (e.g., 999 µL) to achieve the final desired concentration. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately and thoroughly mix the solution after adding the DMSO stock to prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: Observe the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting steps in Q2.
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a REV-ERB agonist.
References
potential off-target effects of STL1267
Technical Support Center: STL1267
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides answers to frequently asked questions and troubleshooting guidance related to its potential off-target effects, helping to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] It binds directly to the ligand-binding domain of REV-ERB, which induces a conformational change.[3] This change facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the transcriptional repression of REV-ERB target genes, most notably BMAL1, a core component of the circadian clock.[2][3][4]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for REV-ERB. It has demonstrated no significant activity against a wide range of other nuclear receptors, including AR, GR, MR, PR, ERα, ERβ, TRα, LXRα, RARα, RXRα, FXR, and VDR.[2][5] In a broader screening panel of 43 targets including GPCRs, ion channels, and transporters, no detectable binding was observed for 41 of them.[5]
Q3: Are there any known off-targets for this compound?
A3: While highly selective, weak binding has been detected for two proteins: the serotonin (B10506) transporter (SERT) and the kappa opioid receptor (KOR).[5] The binding affinity for these is significantly lower than for its primary target, REV-ERBα. It is important to consider these potential off-targets when designing experiments, especially at higher concentrations of this compound.
Q4: My cells are showing unexpected toxicity. Is this a known effect of this compound?
A4: this compound has been reported to have a favorable safety profile in vitro, showing no adverse effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 µM.[1][5] This compares favorably to other REV-ERB agonists like SR9009, which has shown toxicity in some cell lines.[5][6] If you are observing toxicity, consider the following:
-
Compound Concentration: Are you using a concentration significantly higher than the reported EC50 (0.13 µM)?[2] High concentrations increase the risk of off-target effects.
-
Cell Type: The original toxicity studies were performed in HepG2 and C2C12 cells. Your specific cell line may be more sensitive.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell line.
Q5: I am not observing the expected repression of BMAL1 gene expression. What could be the issue?
A5: If you are not seeing the expected downstream effects of this compound, such as BMAL1 repression, please verify the following:
-
Compound Integrity: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles.[1]
-
Cellular Uptake: this compound is known to be cell-permeable. However, incubation times may need to be optimized for your specific cell line and experimental conditions. A 24-hour incubation at 5 µM has been shown to be effective in HepG2 cells.[1]
-
REV-ERB Expression: Confirm that your cell line expresses REV-ERBα and/or REV-ERBβ at sufficient levels to elicit a response.
-
Assay Timing: The transcriptional effects of REV-ERB activation are tied to the circadian clock. The timing of your experiment relative to the cells' circadian phase could influence the magnitude of the observed effect on BMAL1 expression.
Quantitative Data Summary
The following table summarizes the known binding affinities and effective concentrations for this compound.
| Target | Metric | Value | Reference |
| Primary Target | |||
| REV-ERBα | Kᵢ | 0.16 µM | [1][2] |
| REV-ERBα | EC₅₀ (NCoR Recruitment) | 0.13 µM | [2][4] |
| Potential Off-Targets | |||
| Kappa Opioid Receptor | Kᵢ | 0.72 µM | [5] |
| Serotonin Transporter | Kᵢ | ~2 - 4 µM | [5] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for researchers to validate on-target activity and investigate in their own experimental systems.
Protocol 1: Validating On-Target REV-ERB Engagement via qPCR
Objective: To confirm that this compound is engaging its target, REV-ERB, and repressing the transcription of its canonical target gene, BMAL1.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., HepG2) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 24 hours.[1]
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a standard commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for BMAL1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of BMAL1 using the ΔΔCt method. A dose-dependent decrease in BMAL1 mRNA levels relative to the vehicle control indicates successful on-target activity.
Protocol 2: General Off-Target Assessment using Cellular Thermal Shift Assay (CETSA)
Objective: To assess whether this compound directly binds to proteins other than REV-ERB in a cellular context. Ligand binding typically increases the thermal stability of a protein.[7]
Methodology:
-
Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) and a vehicle control for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells through methods that do not denature proteins (e.g., freeze-thaw cycles).
-
Heat Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the soluble fraction by Western blot for specific candidate off-targets (e.g., kappa opioid receptor if an antibody is available) or by mass spectrometry for an unbiased proteome-wide analysis. A shift in the melting curve to a higher temperature for a specific protein in the this compound-treated sample suggests direct binding.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound via REV-ERB agonism.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
assessing STL1267 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing STL1267 toxicity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] It is known to cross the blood-brain barrier.[2][3] Its primary mechanism of action is the recruitment of the NCoR corepressor, which leads to the transcriptional repression of target genes.[4] A key target gene inhibited by REV-ERB agonists like this compound is BMAL1, a core component of the circadian clock.[1][2][3]
Q2: Should I expect to see significant cytotoxicity with this compound in my cell culture experiments?
Generally, this compound is reported to have low to no cytotoxicity at effective concentrations. Studies have shown no adverse effects on cell viability in HepG2 and C2C12 cells at concentrations up to 20 µM.[1][4][5] In direct comparisons, this compound has demonstrated lower cytotoxicity than other REV-ERB agonists like SR9009.[5][6]
Q3: What are the recommended cell lines and concentrations to use for initial experiments?
HepG2 (human hepatocarcinoma) and C2C12 (mouse myoblast) cells are commonly used cell lines for assessing the activity of this compound.[4][5] A typical effective concentration for observing effects on target gene expression (e.g., BMAL1) is around 5 µM.[1] For toxicity assessment, a concentration range up to 20 µM has been shown to be non-toxic in several studies.[1][4][5]
Q4: How should I dissolve and store this compound?
This compound is typically dissolved in DMSO to prepare a stock solution.[3] For long-term storage, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity observed.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent, typically DMSO, can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture medium is low and consistent across all wells, including vehicle controls. It is recommended to keep the final DMSO concentration well below 1%.
-
-
Possible Cause 2: Compound Precipitation. this compound, like many small molecules, may precipitate out of solution at high concentrations in aqueous culture medium. This can lead to inaccurate results and apparent toxicity.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider lowering the concentration of this compound or using a different formulation with improved solubility. Gentle sonication or vortexing of the stock solution before dilution may also help.[7]
-
-
Possible Cause 3: Assay Interference. The assay reagent itself might be interacting with this compound or be toxic to the cells, especially with prolonged incubation times.
-
Troubleshooting Step: Include a control with the assay reagent and this compound in cell-free wells to check for any direct interaction. Consider reducing the incubation time with the assay reagent or switching to a different type of cytotoxicity assay (e.g., from a metabolic-based assay like MTT to a membrane integrity assay).[7]
-
Issue 2: No effect on cell viability or target gene expression.
-
Possible Cause 1: Inactive Compound. Improper storage or handling of this compound may lead to its degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh dilutions from a new stock aliquot.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time too short to elicit a measurable response.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations. Also, consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and endpoint.
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not express sufficient levels of REV-ERB or have the necessary co-regulators for this compound to exert its effects.
-
Troubleshooting Step: Confirm the expression of REV-ERBα and REV-ERBβ in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be responsive to REV-ERB agonists, such as HepG2.[1]
-
Data Summary
| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| HepG2 | This compound | Up to 20 µM | 24 hours | No adverse effects | [1][4][5] |
| C2C12 | This compound | Up to 20 µM | 24 hours | No adverse effects | [4][5] |
| HepG2 | SR9009 | 10-20 µM | 24 hours | ~10% reduction | [5] |
| C2C12 | SR9009 | 10-20 µM | 24 hours | Significant reduction | [5] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a Crystal Violet Assay
This protocol is adapted from studies assessing the cytotoxicity of REV-ERB agonists.[5]
-
Cell Seeding:
-
Seed cells (e.g., HepG2 or C2C12) into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Crystal Violet Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid or another suitable solvent to each well.
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Visualizations
Caption: Signaling pathway of this compound as a REV-ERB agonist.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing STL1267 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of STL1267 for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative diagrams to ensure the successful application of this potent REV-ERB agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific synthetic agonist for the nuclear receptor REV-ERB[1][2]. It binds to the ligand-binding domain of REV-ERBα with a high affinity (Ki value of 0.16 µM)[1][3]. This binding event induces a conformational change in the receptor, leading to the recruitment of the NCoR corepressor complex[2][4]. The REV-ERB/NCoR complex then represses the transcription of its target genes, a key one being BMAL1, which is a core component of the circadian clock[1][5].
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is a concentration of 5 µM. This concentration has been shown to be effective in decreasing the expression of BMAL1 in HepG2 cells after 24 hours of incubation[5]. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured[6]. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup[6]. For new experimental systems, a broad concentration range finding study is recommended[6].
Q3: Is this compound cytotoxic?
A3: this compound has been reported to show no adverse effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 µM after 24 hours of treatment[5][3]. This suggests a favorable therapeutic window for its use in in vitro experiments. Nevertheless, it is always recommended to perform a cytotoxicity assay in your specific cell line to confirm that the concentrations used in your experiments are not affecting cell viability[7].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[8]. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5]. When preparing your working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity[6][9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect of this compound observed | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. - Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. - Cell Line Insensitivity: The cell line may have low expression of REV-ERB or other factors necessary for the signaling pathway. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. - Prepare a fresh stock solution of this compound and ensure proper storage conditions are maintained. - Verify the expression of REV-ERBα and REV-ERBβ in your cell line using techniques like RT-qPCR or Western blotting. |
| High levels of cell death or cytotoxicity | - High Concentration: Although generally non-toxic at effective concentrations, very high concentrations may induce off-target effects or cytotoxicity in sensitive cell lines. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. - Contamination: Bacterial or fungal contamination in the cell culture can cause cell death. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. - Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. - Regularly check your cell cultures for any signs of contamination. |
| Inconsistent results between experiments | - Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect the cellular response to this compound. - Inconsistent Compound Dilution: Errors in the preparation of working solutions can lead to variability in the final concentration. - Assay Variability: Inconsistent incubation times or reagent preparation can contribute to experimental variability. | - Standardize your cell culture procedures, including using cells within a defined passage number range and ensuring consistent confluency at the time of treatment. - Prepare fresh dilutions from a reliable stock solution for each experiment and use calibrated pipettes. - Follow a standardized protocol for all your assays, ensuring consistent timing and reagent preparation. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Ki for REV-ERBα | 0.16 µM | - | [1][5][3] |
| Effective Concentration (inhibition of BMAL1 expression) | 5 µM (24h) | HepG2 | [5] |
| No Cytotoxicity Observed | Up to 20 µM (24h) | HepG2, C2C12 | [5][3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Dose-Response Analysis
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of a target gene's expression (e.g., BMAL1).
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 0.01 µM to 20 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours), which should be sufficient to observe a change in the expression of the target gene.
-
RNA Extraction and RT-qPCR: After incubation, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of your target gene (e.g., BMAL1) and a suitable housekeeping gene for normalization.
-
Data Analysis: Normalize the expression of the target gene to the housekeeping gene. Plot the normalized expression levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Preparation of this compound Dilutions: Prepare a range of this compound concentrations in your cell culture medium, including concentrations higher than the expected effective range (e.g., up to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Replace the medium with the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Visualizations
Caption: Signaling pathway of this compound as a REV-ERB agonist.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. abmole.com [abmole.com]
- 2. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
improving STL1267 stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of STL1267 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after storage. What could be the cause?
A1: Precipitation of this compound from solution can be due to several factors:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent or buffer, leading to precipitation over time, especially at lower temperatures.
-
Compound Degradation: this compound might degrade into less soluble products.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease the stability of the stock solution, leading to precipitation.[1]
Q2: I am observing a decrease in the activity of this compound in my cell-based assays. What are the potential reasons?
A2: A loss of this compound activity in cell-based assays can stem from:
-
Degradation in Culture Medium: The compound may not be stable in the physiological conditions of the cell culture medium (e.g., pH, presence of enzymes).
-
Adsorption to Plasticware: Small molecules like this compound can adsorb to the surfaces of plastic tubes or assay plates, reducing the effective concentration in the medium.[2]
-
Poor Cell Permeability: While this compound is known to cross the blood-brain barrier, specific cell types might have lower permeability, which could be misinterpreted as a loss of activity.[3]
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
A3: For optimal stability, stock solutions of this compound should be prepared and stored as follows:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[3]
-
Storage Conditions: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guides
Issue 1: this compound Precipitates from Aqueous Buffer
If you observe precipitation after diluting your this compound DMSO stock solution into an aqueous buffer, consider the following troubleshooting steps.
Experimental Protocol: Solubility Assessment
A preliminary assessment of solubility can help identify the best buffer conditions.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare Working Solutions: Dilute the stock solution to your desired final concentration in various aqueous buffers (e.g., PBS, Tris) with varying pH values.
-
Incubation: Incubate the solutions at different temperatures relevant to your experiments (e.g., 4°C, 25°C, 37°C).
-
Observation: Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Quantification (Optional): If precipitation is observed, centrifuge the sample and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or LC-MS to determine the kinetic solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Summary of Troubleshooting Strategies for Precipitation
| Strategy | Description | Considerations |
| pH Optimization | Adjust the pH of the aqueous buffer. The stability of a compound can be pH-dependent.[2] | Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). |
| Use of Co-solvents | Add a small percentage of an organic co-solvent (e.g., ethanol, PEG300) to the aqueous buffer to improve solubility.[2] | The co-solvent must be compatible with your assay and not affect the experimental outcome. |
| Lower Working Concentration | If possible, reduce the final concentration of this compound in your experiment. | Ensure the concentration is still within the effective range for your assay. |
| Prepare Fresh Solutions | The most reliable method to avoid issues with stability over time is to prepare the working solution fresh before each experiment.[2] | This may not always be feasible for high-throughput or long-term experiments. |
Issue 2: Loss of this compound Activity in Biological Assays
If you suspect that this compound is degrading in your assay, the following steps can help you assess its stability.
Experimental Protocol: Stability Assessment in Assay Medium
-
Solution Preparation: Prepare a working solution of this compound at the final assay concentration in the complete cell culture medium.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a quantitative analytical method such as LC-MS.
-
Control: As a control, incubate this compound in a simple buffer (e.g., PBS) under the same conditions to determine if components in the medium are causing degradation.
Signaling Pathway Context: REV-ERB Action
This compound is an agonist of REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ). Understanding its mechanism of action is crucial for interpreting assay results.
Caption: Simplified signaling pathway of this compound action.
Summary of Troubleshooting Strategies for Loss of Activity
| Strategy | Description | Considerations |
| Use of Low-Binding Plates | To mitigate adsorption to plasticware, use low-binding microplates or tubes.[2] | These can be more expensive than standard labware. |
| Addition of Surfactants | Adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer can sometimes reduce non-specific binding.[2] | The surfactant must not interfere with the assay. |
| Protect from Light | If the compound is light-sensitive, conduct experiments in low-light conditions and store solutions in amber vials or wrapped in foil.[2] | |
| Inert Atmosphere | For compounds highly sensitive to oxidation, preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen) can prevent degradation.[2] | This requires specialized equipment. |
| Temperature Control | Storing solutions and, if possible, conducting experiments at lower temperatures can slow down degradation reactions.[2] | Ensure the lower temperature does not negatively impact your biological system. |
References
Interpreting Unexpected Results with STL1267: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with STL1267, a potent and specific REV-ERB agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. Its primary mechanism involves binding to the ligand-binding domain of REV-ERB, which promotes the recruitment of the nuclear receptor corepressor (NCoR). This complex then suppresses the transcription of target genes, a key one being BMAL1, which is a core component of the circadian clock machinery.[1][2]
Q2: How does this compound differ from SR9009?
This compound is considered a next-generation REV-ERB agonist with several advantages over the first-generation compound, SR9009. This compound exhibits greater potency and efficacy in recruiting the NCoR corepressor.[1][3] It also has a distinct chemical structure, which can be useful in distinguishing REV-ERB-specific effects from potential off-target effects.[1] Furthermore, studies have shown that this compound has a more favorable safety profile in certain cell lines, with no observed cytotoxicity at concentrations where SR9009 showed some adverse effects.[1]
Q3: What are the known off-target effects of this compound?
This compound has been profiled for specificity and has shown no significant activity against a range of other nuclear receptors, including AR, GR, MR, PR, ERα, ERβ, TRα, LXRα, RARα, RXRα, FXR, and VDR.[1][2] However, as with any small molecule, the possibility of unknown off-target effects cannot be entirely ruled out. Comparing results with another REV-ERB agonist of a different chemical scaffold, like SR9009, can help to confirm that the observed effects are mediated through REV-ERB.[1]
Q4: Is this compound suitable for in vivo studies?
Yes, this compound is suitable for in vivo experiments. It has been shown to be orally bioavailable and to cross the blood-brain barrier.[4][5][6] In mice, a 50 mg/kg intraperitoneal injection resulted in a plasma half-life of approximately 1.6 hours and demonstrated effective suppression of BMAL1 expression in the liver.[4][5]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Weaker than expected or no biological effect observed.
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored properly. For long-term storage, powder should be kept at -20°C and solutions at -80°C.[7] Avoid repeated freeze-thaw cycles.[4] Prepare fresh stock solutions. |
| Suboptimal Concentration | Confirm the concentration of this compound used. While potent, the optimal concentration can vary between cell types and experimental systems. Perform a dose-response experiment to determine the optimal concentration for your specific assay. A common effective concentration in cell-based assays is 5 µM.[4] |
| Low REV-ERB Expression | The target cells may not express sufficient levels of REV-ERBα or REV-ERBβ for a robust response. Verify REV-ERB expression levels in your experimental model using techniques like qPCR or Western blotting. |
| Incorrect Experimental Timing | As REV-ERB is a core clock component, its expression and the expression of its target genes can oscillate. Consider the circadian rhythm of your model system and time your this compound treatment and sample collection accordingly. |
| Assay Sensitivity | The chosen readout may not be sensitive enough to detect the effects of this compound. Consider using a more direct and sensitive assay, such as measuring the expression of a known REV-ERB target gene like BMAL1. |
Issue 2: Results are inconsistent with published data.
| Possible Cause | Recommended Action |
| Different Experimental Conditions | Carefully compare your experimental protocol with the published literature. Differences in cell type, passage number, serum concentration, or treatment duration can significantly impact results. |
| Vehicle Control Issues | Ensure the vehicle control (e.g., DMSO) is appropriate and used at a concentration that does not affect the cells. The final DMSO concentration should typically be kept below 0.1%. |
| Cell Line Authenticity | Verify the identity and purity of your cell line through methods such as short tandem repeat (STR) profiling to rule out cross-contamination or misidentification. |
Issue 3: Suspected off-target effects.
| Possible Cause | Recommended Action |
| Compound-specific Effects | To confirm that the observed phenotype is due to REV-ERB agonism and not an off-target effect of this compound, consider the following control experiments: - Use a structurally different REV-ERB agonist (e.g., SR9009) to see if it recapitulates the effect.[1] - Use a REV-ERB antagonist to see if it blocks the effect of this compound. - Perform the experiment in cells where REV-ERBα and/or REV-ERBβ have been knocked down or knocked out. |
| Cellular Toxicity | Although this compound has been shown to have low toxicity, high concentrations or prolonged exposure could potentially induce stress or other non-specific effects.[1][4] Perform a cell viability assay (e.g., MTT or Crystal Violet) at the concentrations and durations used in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound vs. SR9009
| Assay | Parameter | This compound | SR9009 | Reference |
| FRET-based NCoR Recruitment | EC50 | 0.13 µM | 1.9 µM | [1] |
| Cell-based REV-ERBα-FL Reporter | EC50 | 1.8 µM | 4.7 µM | [1] |
| Radioligand Displacement (REV-ERBα) | Ki | 0.16 µM | 0.68 µM | [1][4] |
Table 2: Cell Viability in HepG2 and C2C12 Cells (24h treatment)
| Compound | Concentration | HepG2 (% reduction) | C2C12 (% reduction) | Reference |
| SR9009 | 10 µM | ~10% | ~25% | [1] |
| SR9009 | 20 µM | ~10% | ~50% | [1] |
| This compound | up to 20 µM | No adverse effect | No adverse effect | [1] |
Key Experimental Protocols
Cell-Based REV-ERB Target Gene Expression Assay
-
Cell Culture: Plate cells (e.g., HepG2) in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare stock solutions of this compound and SR9009 in DMSO. Dilute the compounds to the final desired concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Treatment: Treat the cells with the vehicle, this compound, or SR9009 for the desired duration (e.g., 24 hours). A typical concentration for this compound is 5 µM.[4]
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for REV-ERB target genes (e.g., BMAL1, Mtnd1, Mtco1).[4] Normalize the expression data to a stable housekeeping gene.
In Vivo Pharmacokinetic and Target Engagement Study
-
Animal Model: Use appropriate laboratory animals (e.g., C57Bl/6J mice).
-
Compound Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal injection). Administer a single dose (e.g., 50 mg/kg).[4]
-
Sample Collection: Collect blood and tissues of interest (e.g., liver, brain) at various time points post-administration.
-
Pharmacokinetic Analysis: Analyze plasma and tissue samples to determine the concentration of this compound over time and calculate pharmacokinetic parameters such as half-life.
-
Target Engagement Analysis: From the tissue samples, extract RNA or protein to measure the expression of REV-ERB target genes (e.g., Bmal1) to confirm target engagement in vivo.[4]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. abmole.com [abmole.com]
- 7. This compound | TargetMol [targetmol.com]
STL1267 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STL1267, a potent and selective REV-ERB agonist. Below you will find troubleshooting advice and frequently asked questions to facilitate your research and help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and high-affinity synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of REV-ERB, which enhances the recruitment of the NCoR (Nuclear Receptor Corepressor) complex. This action leads to the transcriptional repression of REV-ERB target genes, a key one being BMAL1, which is a core component of the circadian clock.[1][2][4]
Q2: What are the key advantages of using this compound compared to other REV-ERB agonists like SR9009?
A2: this compound offers several advantages over the first-generation REV-ERB agonist SR9009. It demonstrates greater potency and efficacy in recruiting the NCoR corepressor.[5] Furthermore, studies have shown that this compound has a more favorable safety profile, with lower cytotoxicity observed in various cell lines compared to SR9009.[5][6] It also possesses improved solubility, stability, and pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively.[7][8]
Q3: What are the known off-target effects or limitations of this compound?
A3: this compound has been shown to be highly selective for REV-ERBα and REV-ERBβ with no significant activity detected at a wide range of other nuclear receptors.[6] However, one study noted weak binding to the serotonin (B10506) transporter and the kappa opioid receptor.[5] While this binding is weak, researchers should consider these potential interactions when designing experiments and interpreting results, especially in neurological or behavioral studies. Further investigation into these potential off-target effects is warranted to determine their physiological relevance.[5]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is typically provided as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] The solubility in DMSO is approximately 25 mg/mL (77.46 mM); sonication may be required to fully dissolve the compound.[1][2]
-
Storage of Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[2]
-
Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: What are the recommended working concentrations for in vitro and in vivo studies?
A5: The optimal concentration will vary depending on the cell type, experimental conditions, and research question.
-
In Vitro : A common working concentration for cell-based assays is 5 µM.[2] Studies have shown no adverse effects on cell viability in HepG2 and C2C12 cells at concentrations up to 20 µM.[2]
-
In Vivo : For mouse studies, a dosage of 50 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in suppressing Bmal1 expression in the liver.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity of this compound observed in cell culture. | 1. Improper storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Ensure stock solutions are aliquoted and stored at -80°C for long-term use. Prepare fresh dilutions for each experiment. |
| 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. | 2. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and endpoint. | |
| 3. Cell line insensitivity: The cell line may not express sufficient levels of REV-ERB or the downstream signaling components. | 3. Verify the expression of REV-ERBα and REV-ERBβ in your cell line using RT-qPCR or Western blot. Consider using a positive control cell line known to be responsive to REV-ERB agonists. | |
| 4. Issues with DMSO: Using old or hygroscopic DMSO can affect the solubility and stability of the compound. | 4. Use fresh, anhydrous DMSO to prepare stock solutions.[2] | |
| Unexpected cytotoxicity observed. | 1. High concentration of this compound: Although generally showing low toxicity, very high concentrations may be toxic to some sensitive cell lines. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Blue®) to determine the non-toxic concentration range for your specific cell line.[9][10] |
| 2. High concentration of DMSO: The final concentration of DMSO in the culture medium may be too high, leading to cytotoxicity. | 2. Ensure the final DMSO concentration in your experimental wells is below 0.5% to avoid solvent-induced toxicity.[11] Include a vehicle control (medium with the same DMSO concentration) in your experiments. | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | 1. Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| 2. Circadian rhythm of target genes: The expression of REV-ERB and its target genes, like BMAL1, is under circadian control. The timing of treatment can influence the outcome. | 2. For circadian studies, synchronize the cells before treatment. For other studies, perform treatments at a consistent time of day to minimize variability. | |
| Difficulty dissolving this compound for in vivo formulation. | 1. Low solubility in aqueous solutions: this compound has poor water solubility. | 1. For in vivo administration, a formulation containing co-solvents such as PEG300, Tween 80, or corn oil may be necessary.[1] There are online calculators available to help formulate solutions for in vivo use. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Assay | Reference |
| Ki | 0.16 µM | REV-ERBα | [1][2] |
| EC50 (NCoR Recruitment) | 0.13 µM | FRET assay with REV-ERBα | [6] |
| EC50 (Transcriptional Activation) | 1.8 µM | HEK293 cells | |
| Effective Concentration | 5 µM | For gene expression changes in HepG2 cells | [2] |
| Non-toxic Concentration | Up to 20 µM | In HepG2 and C2C12 cells | [2] |
Table 2: In Vivo Properties of this compound in Mice
| Parameter | Value | Animal Model | Administration | Reference |
| Effective Dose | 50 mg/kg | C57Bl/6 J mice | Intraperitoneal (i.p.) | [2][6] |
| Plasma Half-life (t1/2) | ~1.6 hours | C57Bl/6 J mice | 50 mg/kg, i.p. | [2][6] |
| Bioavailability | Crosses the blood-brain barrier | C57Bl/6 J mice | 50 mg/kg, i.p. | [6] |
Experimental Protocols
Key Experiment: Analysis of BMAL1 Gene Expression by RT-qPCR
This protocol describes a general method for assessing the effect of this compound on the expression of its target gene, BMAL1, in a cell culture model.
1. Cell Culture and Treatment:
- Plate cells (e.g., HepG2) in a suitable culture vessel and grow to a desired confluency (typically 70-80%).
- Treat the cells with this compound at the desired concentration (e.g., 5 µM) or with a vehicle control (DMSO, final concentration <0.5%).
- Incubate for the desired time period (e.g., 24 hours).
2. RNA Extraction:
- Wash the cells with PBS.
- Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- Extract total RNA according to the manufacturer's instructions, including a DNase treatment step to remove any contaminating genomic DNA.
3. cDNA Synthesis:
- Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
- Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
4. Real-Time qPCR:
- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BMAL1 and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based master mix.
- Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
- Analyze the data using the ΔΔCt method to determine the relative fold change in BMAL1 expression in this compound-treated samples compared to vehicle-treated controls.
Key Experiment: Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple method to assess the effect of this compound on cell viability.
1. Cell Plating:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with a range of concentrations of this compound and a vehicle control.
- Incubate for the desired duration (e.g., 24 hours).
3. Staining:
- Remove the culture medium and gently wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
4. Solubilization and Measurement:
- Wash away the excess stain with water and allow the plate to dry.
- Solubilize the stain by adding a solubilization buffer (e.g., methanol (B129727) or a solution containing sodium dodecyl sulfate).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Mandatory Visualizations
Caption: REV-ERB Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
References
- 1. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Minimizing Variability in STL1267 Experiments
Welcome to the technical support center for STL1267 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of REV-ERB, which enhances the recruitment of the nuclear receptor corepressor (NCoR).[2][4] This corepressor complex then transcriptionally represses the expression of target genes, a key one being BMAL1, which is a core component of the circadian clock machinery.[4][5][6]
Q2: What are the common cell lines used for in vitro experiments with this compound?
A2: Published studies have successfully used human hepatocarcinoma cells (HepG2) and mouse myoblast cells (C2C12) for in vitro experiments with this compound.[1][5]
Q3: What are the recommended concentrations and incubation times for this compound in cell-based assays?
A3: For cell viability assays, concentrations up to 20 µM for 24 hours have been shown to have no adverse effects on HepG2 and C2C12 cells.[3][5] For gene expression analysis, a concentration of 5 µM for 24 hours has been effectively used to observe the regulation of REV-ERB target genes in HepG2 cells.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, you should prepare single-use aliquots of your stock solution. For long-term storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: I am observing significant well-to-well and plate-to-plate variability in my cell viability assays with this compound. What are the potential causes and solutions?
A: High variability in cell viability assays can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling. Perform a cell count and viability check (e.g., trypan blue exclusion) before each experiment. |
| Edge Effects | "Edge effects" in microplates can be caused by differential evaporation and temperature gradients. To minimize this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes and high-quality, low-retention pipette tips. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and wells. Stagger the addition of reagents if you are processing multiple plates to ensure consistent exposure times. |
| Suboptimal Assay Reagents | Ensure that your cell viability assay reagents (e.g., MTT, resazurin) are within their expiration date and have been stored correctly. Prepare fresh reagent solutions for each experiment. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly impact cell health and metabolism, leading to variable results. Regularly test your cell cultures for mycoplasma. |
Acceptable Variability: For cell-based assays, an intra-assay (within-plate) coefficient of variation (CV) of less than 10% is generally considered acceptable. The inter-assay (between-plate) CV should ideally be below 15%.[7]
Issue 2: Inconsistent Gene Expression Results (qRT-PCR)
Q: My qRT-PCR results for BMAL1 and other target genes show high variability after this compound treatment. How can I improve the consistency of my data?
A: Variability in gene expression analysis can be introduced at multiple stages of the experimental workflow. Consider the following points to improve the reproducibility of your results:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variable RNA Quality and Quantity | Use a standardized RNA extraction method and ensure high-purity RNA (A260/280 ratio of ~2.0 and A260/230 ratio of 2.0-2.2). Quantify RNA concentration accurately using a spectrophotometer or fluorometer. Run a small amount of RNA on an agarose (B213101) gel or use a bioanalyzer to check for RNA integrity. |
| Inefficient or Variable Reverse Transcription | Use a high-quality reverse transcription kit and follow the manufacturer's protocol precisely. Ensure consistent amounts of input RNA for all samples. Include no-RT controls to check for genomic DNA contamination. |
| Suboptimal Primer/Probe Design | Use validated primers and probes for your target genes and housekeeping genes. If designing your own, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Perform a melt curve analysis to check for primer-dimer formation and non-specific amplification. |
| Pipetting Errors | Use calibrated pipettes and low-retention tips. Prepare a master mix for your qPCR reactions to minimize pipetting variability between wells. |
| Inappropriate Housekeeping Genes | The expression of your chosen housekeeping gene(s) should be stable across your experimental conditions. Validate your housekeeping genes by testing a panel of candidates and selecting the one(s) with the most stable expression. |
| Inconsistent Cell Treatment | Ensure that cells are treated with this compound at the same confluency and for the same duration in all experiments. |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of HepG2 or C2C12 cells using a resazurin-based assay.
-
Cell Seeding:
-
Culture HepG2 or C2C12 cells in the recommended growth medium until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Count the cells and determine viability using a hemocytometer and trypan blue.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0-20 µM). Include a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin (B115843) Assay:
-
Prepare a fresh working solution of resazurin in PBS or culture medium according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Detailed Methodology for Gene Expression Analysis by qRT-PCR
This protocol outlines the key steps for analyzing the effect of this compound on the expression of BMAL1 and other target genes.
-
Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound (e.g., 5 µM for 24 hours) as described in the cell viability protocol.
-
After the incubation period, wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's recommended thermal cycling conditions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a qPCR master mix containing a suitable DNA polymerase (e.g., TaqMan or SYBR Green), forward and reverse primers for your target gene(s) and housekeeping gene(s), and nuclease-free water.
-
Add the diluted cDNA to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls for each primer set to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to transcriptional repression of the BMAL1 gene.
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Translational Regulation of Clock Genes BMAL1 and REV-ERBα by Polyamines [mdpi.com]
- 7. researchgate.net [researchgate.net]
potential for STL1267 degradation and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of STL1267. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Different storage temperatures are advised for the compound in its solid form versus when it is in a solvent.
Q2: How should I store this compound as a solid powder?
A2: When stored as a solid powder, this compound is stable for up to three years at -20°C and for up to six months at 4°C.[1][2][3] For long-term storage, -20°C is recommended.
Q3: What is the best way to store this compound in a solvent?
A3: this compound dissolved in a solvent, such as DMSO, should be stored at -80°C for up to one year.[1] Some suppliers also indicate stability for up to six months at -80°C or for one month at -20°C.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve the compound in DMSO.[2] Sonication may be recommended to aid dissolution.[1]
Q5: Is this compound cytotoxic?
A5: Studies have shown that this compound exhibits no cytotoxicity at concentrations up to 20 µM.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions).[1][2][3][4] If not, it is advisable to use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[4] | |
| Incomplete dissolution of the compound. | Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Sonication can be used to facilitate this process.[1] | |
| Precipitate observed in the stock solution after thawing | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. Ensure the final concentration in your experimental medium is below the solubility limit. |
| Loss of compound activity over time in solution | Instability of this compound in solution at working temperatures. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid storing diluted working solutions for extended periods. |
Data Summary
This compound Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1][3] |
| 4°C | Up to 6 months[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| -80°C | Up to 6 months[2][3][4] | |
| -20°C | Up to 1 month[3][4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Conditions
This protocol provides a general framework for researchers to determine the stability of this compound under their specific experimental conditions.
Objective: To evaluate the stability of this compound in a specific buffer or cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Experimental buffer or medium
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Incubator or water bath set to the experimental temperature
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Prepare Test Samples: Dilute the this compound stock solution in your experimental buffer or medium to the final working concentration.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the test sample and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining test sample at the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated sample.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify the formation of degradation products.
-
Calculation: The percentage of remaining this compound can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for potential this compound degradation issues.
References
Technical Support Center: Addressing Poor Bioavailability of REV-ERB Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with REV-ERB agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor bioavailability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many REV-ERB agonists, such as SR9009, exhibit poor oral bioavailability?
A1: The low oral bioavailability of many REV-ERB agonists is primarily due to their physicochemical properties. These compounds are often highly lipophilic with low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a critical first step for absorption. Furthermore, some agonists may be subject to rapid first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation. For instance, studies have shown that SR9009 has very low oral bioavailability, necessitating alternative administration routes for in vivo studies.
Q2: What are the typical signs of poor bioavailability in my animal studies?
A2: You may observe one or more of the following:
-
High variability in plasma concentrations: Significant differences in drug levels between individual animals even with consistent dosing.
-
Low plasma exposure: Consistently low maximum plasma concentration (Cmax) and area under the curve (AUC) values, even at high doses.
-
Lack of a dose-response relationship: Increasing the dose does not result in a proportional increase in plasma concentration or pharmacological effect.
-
Inconsistent or absent pharmacological effects: The expected biological outcomes of REV-ERB activation are not observed or are highly variable.
Q3: How can I improve the systemic exposure of REV-ERB agonists in my in vivo experiments?
A3: Several strategies can be employed:
-
Formulation Optimization: Using vehicles that enhance solubility and absorption. Common examples include solutions with Cremophor, DMSO, or polyethylene (B3416737) glycol (PEG).
-
Alternative Routes of Administration: For preclinical studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are often used to bypass the gastrointestinal tract and first-pass metabolism.[1][2]
-
Advanced Formulation Technologies: For oral administration, strategies like nanoparticle encapsulation or the development of prodrugs are being explored to enhance absorption and protect the agonist from premature metabolism.
-
Selection of Newer Agonists: Newer generations of REV-ERB agonists, such as STL1267 and SR12418, have been designed for improved pharmacokinetic profiles.[3]
Q4: Are there any REV-ERB agonists with better bioavailability profiles?
A4: Yes, medicinal chemistry efforts have led to the development of new agonists with improved properties. For example, GSK2945 has shown improved oral bioavailability compared to earlier compounds like GSK4112.[3] Similarly, SR12418 and this compound have been reported to have better pharmacokinetic properties than SR9009 and SR9011.[3]
Q5: How does the circadian rhythm of REV-ERB expression impact my experiments?
A5: REV-ERB expression oscillates throughout the day, which can influence the response to an agonist.[2] It is crucial to consider the timing of drug administration in your experimental design. Dosing at the peak of REV-ERB expression may elicit a stronger response. For consistent results, it is recommended to dose animals at the same time each day (Zeitgeber time).[2]
Troubleshooting Guides
Issue 1: Inconsistent or No In Vivo Efficacy Despite Correct Dosing
Possible Cause: Poor bioavailability of the REV-ERB agonist.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the agonist has been stored correctly and has not degraded.
-
Optimize Formulation:
-
Change Route of Administration: Switch from oral gavage to intraperitoneal (i.p.) injection to bypass potential absorption issues.
-
Assess Permeability: Conduct in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay to understand the compound's intrinsic ability to cross biological membranes.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Measure the plasma concentration of the agonist over time after administration to directly assess its absorption and clearance.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} Caption: Troubleshooting workflow for lack of in vivo efficacy.
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Inconsistent dosing technique or variability in animal physiology.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are using the exact same technique for oral gavage or injections.
-
Fasting: Implement a consistent fasting period for animals before oral administration to reduce variability in gastric emptying and food interactions.
-
Vehicle Consistency: Ensure the formulation is homogenous and that the same batch is used for all animals in a cohort.
-
Animal Health: Monitor the health of the animals, as underlying health issues can affect drug metabolism and absorption.
dot graph ER { bgcolor="#F1F3F4" node [shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
} Caption: Factors contributing to and addressing high variability.
Issue 3: Suspected Off-Target Effects
Possible Cause: Some REV-ERB agonists have been reported to have activity at other nuclear receptors, such as LXR.[4][5][6]
Troubleshooting Steps:
-
Review Literature: Check for known off-target activities of the specific agonist you are using.
-
Use Control Compounds: Include a structurally distinct REV-ERB agonist in your experiments to see if the observed effect is consistent across different chemical scaffolds.
-
Utilize REV-ERB Knockout/Knockdown Models: The most definitive way to confirm on-target effects is to perform experiments in cells or animals where REV-ERB is genetically deleted or silenced. The effect should be absent in these models.
-
Counter-Screening Assays: If available, test your agonist in assays for common off-targets (e.g., LXR activation assays).
Data Presentation: Pharmacokinetic Parameters of REV-ERB Agonists
The following table summarizes publicly available pharmacokinetic data for several REV-ERB agonists. Note that experimental conditions can vary between studies.
| Agonist | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| SR9009 | Mouse | 100 mg/kg i.p. | - | - | ~2-3 | Very Low | [2] |
| SR9011 | Mouse | 100 mg/kg i.p. | - | - | ~2-3 | Very Low | [2] |
| GSK2945 | Rodent | - | - | - | - | ~23 | [3] |
| RGN6024 | Mouse | 30 mg/kg Oral | - | 0.25 | 2.64 | - | [7] |
Data for Cmax, Tmax, and half-life for some compounds administered intraperitoneally are not always reported in the literature, with studies often focusing on the duration of the pharmacological effect.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a REV-ERB agonist after oral or intraperitoneal administration.
Materials:
-
REV-ERB agonist
-
Appropriate vehicle (e.g., 15% Cremophor in sterile water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Dosing equipment (oral gavage needles or syringes for i.p. injection)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: House mice under a standard 12:12 light:dark cycle for at least one week before the experiment.[8]
-
Formulation Preparation: Prepare the dosing solution of the REV-ERB agonist in the chosen vehicle. For SR9009, a 10 mg/mL solution in 15% Cremophor is commonly used.[1]
-
Dosing:
-
Oral (p.o.): Administer the formulation via oral gavage at a specific volume (e.g., 10 µL/g of body weight).
-
Intraperitoneal (i.p.): Inject the formulation into the peritoneal cavity at a specific volume.[1]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples to separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the REV-ERB agonist in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
dot graph G { bgcolor="#F1F3F4"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a REV-ERB agonist across an artificial lipid membrane, predicting its potential for gastrointestinal absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5, 6.5, 7.4)
-
REV-ERB agonist stock solution in DMSO
-
UV/Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the REV-ERB agonist stock solution in buffer to the final desired concentration.
-
Add Donor Solution: Add the donor solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate into the acceptor plate.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Analyze Samples: Determine the concentration of the REV-ERB agonist in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
REV-ERB Signaling Pathway
REV-ERBα and REV-ERBβ are nuclear receptors that function as transcriptional repressors. Upon binding to an agonist, REV-ERB undergoes a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (RevREs) on the DNA, leading to chromatin condensation and repression of target gene transcription. Key target genes include those involved in circadian rhythm (e.g., Bmal1, Clock) and metabolism.
References
- 1. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. biorxiv.org [biorxiv.org]
STL1267 half-life and dosing frequency considerations
This guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for working with STL1267, a potent REV-ERB agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-affinity synthetic agonist for the nuclear receptor REV-ERB (specifically REV-ERBα and REV-ERBβ).[1] As a ligand-dependent transcriptional repressor, REV-ERB plays a crucial role in regulating physiological processes, including the circadian clock and inflammation.[1][2] Upon binding to the Ligand Binding Domain (LBD) of REV-ERB, this compound induces a conformational change that facilitates the recruitment of the NCoR (Nuclear Receptor Corepressor) complex.[2][3] This REV-ERB/NCoR complex then binds to response elements on the promoters of target genes, repressing their transcription.[3] A key target gene that is repressed is BMAL1, a core component of the circadian clock.[4][5]
Q2: What is the plasma half-life of this compound and how does it impact dosing frequency?
A2: The plasma half-life of this compound has been determined to be approximately 1.6 hours in C57Bl/6 J mice following a single 50 mg/kg intraperitoneal (i.p.) injection.[2][4][5] Despite this relatively short half-life, a single administration has been shown to effectively suppress the expression of its target gene, BMAL1, in the liver for at least 12 hours.[2][4] In an acute inflammatory pain model in rats, a single 50 mg/kg dose was sufficient to suppress footpad inflammation at 4 hours and, notably, the effect continued for up to 24 hours.[3][6]
For typical in vivo studies aiming to modulate circadian rhythms or inflammatory responses, a single daily dose is a common starting point. However, the optimal dosing frequency will depend on the specific experimental model, the targeted physiological outcome, and the duration of the study. Given the sustained downstream effects observed long after the compound's plasma concentration has peaked, less frequent dosing may be feasible for certain applications.[7]
Q3: What are the recommended starting doses for in vivo and in vitro experiments?
A3:
-
In Vivo : A frequently cited effective dose is 50 mg/kg , administered via intraperitoneal (i.p.) injection in both mice and rats.[3][4][5][6] This dose has been shown to achieve significant target engagement and physiological effects.
-
In Vitro : For cell-based assays, a concentration of 5 µM is commonly used to demonstrate the regulation of REV-ERB target genes, such as BMAL1, in cell lines like HepG2 and C2C12.[4][5] Studies have also utilized 10 µM in human microglia (HMC3) cells to show suppression of inflammatory responses.[3][6] this compound has been shown to have no adverse effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 µM.[2][4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published research.
| Parameter | Value | Species / System | Notes | Reference |
| Binding Affinity (Ki) | 0.16 µM | REV-ERBα | Direct binding to the Ligand Binding Domain. | [2][4][8] |
| NCoR Recruitment (EC₅₀) | 0.13 µM | N/A | Potency for recruiting the NCoR corepressor. | [2] |
| Transcriptional Activation (EC₅₀) | 1.8 µM | HEK293 Cells | Effective concentration for enhancing transcription in a reporter assay. | [2] |
| Plasma Half-Life (t½) | ~1.6 hours | C57Bl/6 J Mice | Following a single 50 mg/kg i.p. injection. | [2][4][5] |
| Effective In Vivo Dose | 50 mg/kg | Mice & Rats | Single intraperitoneal (i.p.) injection. | [3][5][6] |
| Effective In Vitro Conc. | 5 - 10 µM | HepG2, C2C12, HMC3 cells | Typical concentration for observing target gene modulation. | [3][4][5] |
| No-Cytotoxicity Conc. | ≤ 20 µM | HepG2, C2C12 cells | Maximum concentration tested without adverse effects on cell viability over 24h. | [2][4][5] |
Visualized Pathways and Workflows
Troubleshooting Guide
Issue 1: I am not observing the expected repression of the target gene BMAL1 in my in vivo experiment.
-
Solution 1: Check Administration and Formulation. Ensure the intraperitoneal (i.p.) injection was performed correctly. Verify the stability and solubility of your this compound formulation. A common vehicle used in publications is a mix of DMSO, Cremophore EL, and PBS (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).[3][6] Ensure the compound is fully dissolved before administration.
-
Solution 2: Verify Timing. While effects on BMAL1 expression can be seen at 12 hours post-injection, the peak repression and the optimal time point for observation might vary based on the specific tissue and animal model.[2][4] Consider performing a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak effect in your system.
-
Solution 3: Confirm Compound Integrity. Confirm the purity and integrity of your this compound stock. Improper storage (stock solutions should be stored at -20°C for 1 month or -80°C for 6 months) can lead to degradation.[4]
Issue 2: I am observing unexpected cytotoxicity or cell death in my in vitro experiments.
-
Solution 1: Titrate Concentration. Although this compound is reported to be non-toxic up to 20 µM in HepG2 and C2C12 cells, different cell lines can have varying sensitivities.[4][5] Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal, non-toxic working concentration for your specific cell line. Start with the commonly effective concentration of 5 µM.[5]
-
Solution 2: Evaluate Solvent Effects. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Solution 3: Check Culture Conditions. Ensure that cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to compound-induced toxicity.
Detailed Experimental Protocols
1. In Vivo Administration and Tissue Collection (Mouse Model)
-
Animal Model : 6-8 week old male C57Bl/6 J mice.[4]
-
Formulation : Prepare a vehicle solution (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).[3][6] Dissolve this compound in the vehicle to achieve the final desired concentration for dosing. Sonication may be recommended to aid dissolution.[8]
-
Administration : Administer a single dose of 50 mg/kg this compound via intraperitoneal (i.p.) injection.[4][5] Record animal weights before dosing to calculate the precise injection volume.
-
Time Course & Collection : At designated time points post-injection (e.g., 2, 4, 8, 12 hours), euthanize mice according to approved institutional protocols.
-
Sample Processing : Immediately collect blood (for plasma) and tissues of interest (e.g., liver, brain).[5] Flash-freeze tissue samples in liquid nitrogen and store them at -80°C until further analysis (e.g., for RT-PCR or LC-MS/MS).
2. In Vitro Gene Expression Analysis (RT-PCR)
-
Cell Line : Human hepatocarcinoma (HepG2) cells.[4]
-
Seeding : Plate HepG2 cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treatment : Treat cells with 5 µM this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells.
-
Incubation : Incubate the treated cells for 24 hours.[4]
-
RNA Extraction : After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RT-PCR : Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (BMAL1, Ppargc1a, etc.) and a suitable housekeeping gene for normalization. Analyze the relative change in gene expression.[4]
3. Cell Viability Assay
-
Cell Lines : HepG2 or C2C12 cells.[4]
-
Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Treatment : After cells have adhered, treat them with a serial dilution of this compound (e.g., 0-20 µM) and a vehicle control.[2]
-
Analysis : Assess cell viability using a standard method such as Crystal Violet staining or an MTT/MTS assay according to the manufacturer's protocol.[5] Read the absorbance on a plate reader and normalize the results to the vehicle-treated control wells to determine the percentage of viable cells.
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Dose Frequency Optimization of the Dual Amylin and Calcitonin Receptor Agonist KBP-088: Long-Lasting Improvement in Food Preference and Body Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
Validation & Comparative
A Head-to-Head Battle of REV-ERB Agonists: STL1267 vs. SR9009
In the landscape of synthetic REV-ERB agonists, SR9009 has long been a tool for researchers exploring the roles of the nuclear receptors REV-ERBα and REV-ERBβ in circadian rhythm, metabolism, and inflammation. However, the emergence of a newer agonist, STL1267, necessitates a detailed comparison to guide future research and drug development. This guide provides an objective, data-driven comparison of the efficacy of this compound and SR9009, drawing upon available preclinical data.
Molecular Efficacy at the Target
At the molecular level, both this compound and SR9009 function as agonists of REV-ERB, initiating the recruitment of the nuclear receptor corepressor (NCoR) to repress the transcription of target genes. However, quantitative data reveals significant differences in their potency and efficacy.
This compound demonstrates substantially higher potency in binding to REV-ERBα and in recruiting the NCoR corepressor compared to SR9009.[1] One study found that the potency of this compound (EC50 = 0.13 μM) in NCoR recruitment was more than ten times greater than that of SR9009 (EC50 = 1.9 μM).[1] Furthermore, the binding affinity (Ki) of this compound to REV-ERBα was found to be 0.16 µM, while SR9009's was 0.68 µM.[1] Another report indicated that this compound is over tenfold more potent than SR9009, with an EC50 of 0.13 µM compared to 1.9 µM for SR9009.[2] In cell-based reporter assays, this compound also showed enhanced potency and efficacy, with an EC50 of 1.8 μM versus 4.7 μM for SR9009, and an approximately 8-fold greater maximal efficacy for NCoR recruitment.[1]
| Parameter | This compound | SR9009 | Reference |
| REV-ERBα Binding Affinity (Ki) | 0.16 µM | 0.68 µM | [1] |
| NCoR Recruitment (EC50) | 0.13 µM | 1.9 µM | [1] |
| Cell-Based NCoR Recruitment (EC50) | 1.8 µM | 4.7 µM | [1] |
| REV-ERBα Agonist Activity (IC50) | Not Reported | 670 nM | [3] |
| REV-ERBβ Agonist Activity (IC50) | Not Reported | 800 nM | [3] |
In Vitro Efficacy: Target Gene Regulation
The enhanced molecular potency of this compound translates to greater efficacy in regulating the expression of REV-ERB target genes in cell-based models. In human hepatocarcinoma HepG2 cells, this compound was more effective than SR9009 at repressing the expression of BMAL1, a core clock gene.[1] Similarly, in mouse myoblast C2C12 cells, this compound demonstrated greater efficacy in upregulating the expression of genes involved in mitochondrial function and fatty acid oxidation.[1]
In Vivo Efficacy: An Inflammatory Pain Model
A direct comparison in a preclinical model of inflammatory pain, the carrageenan-induced paw edema model, further highlights the superior in vivo efficacy of this compound. In this model, a single administration of either agonist was sufficient to reduce footpad inflammation at 4 hours post-injection.[4][5] However, this compound continued to suppress inflammation at the 24-hour time point, a sustained effect not observed with SR9009 at the doses tested.[4][5] This suggests that this compound may be more efficacious in vivo, even when administered at a lower dose (50 mg/kg for this compound vs. 100 mg/kg for SR9009).[4][5]
| In Vivo Model | Compound | Dosage | Outcome | Reference |
| Carrageenan-Induced Paw Edema | This compound | 50 mg/kg | Sustained reduction in inflammation at 4 and 24 hours. | [4][5] |
| Carrageenan-Induced Paw Edema | SR9009 | 100 mg/kg | Reduction in inflammation at 4 hours, but not sustained at 24 hours. | [4][5] |
Pharmacokinetic Properties
Pharmacokinetic data for this compound indicates that it possesses favorable properties for in vivo research, including the ability to cross the blood-brain barrier.[1][6] Following a 50 mg/kg intraperitoneal injection in mice, this compound was found to have a plasma half-life of approximately 1.6 hours.[1][6]
Experimental Protocols
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effects of this compound and SR9009.
Animals: Male C57Bl/6J mice (6-8 weeks of age).[1]
Procedure:
-
A baseline measurement of paw thickness is taken using a caliper.
-
Mice are administered either vehicle (e.g., 10% DMSO, 12% TWEEN80 in PBS), this compound (50 mg/kg), or SR9009 (100 mg/kg) via intraperitoneal (i.p.) injection.[1][4][5]
-
One hour post-treatment, 20 µL of 1% λ-carrageenan solution in saline is injected into the subplantar region of the right hind paw.[7] The contralateral paw is injected with saline as a control.
-
Paw thickness is measured at various time points post-carrageenan injection (e.g., 4 and 24 hours) to assess edema.[4][5]
In Vivo Target Gene Expression Analysis
Objective: To assess the in vivo efficacy of this compound in regulating REV-ERB target genes.
Animals: Male C57Bl/6J mice (6-8 weeks of age).[1]
Procedure:
-
Mice are injected intraperitoneally with either vehicle or this compound (50 mg/kg).[1]
-
Mice are sacrificed at various time points post-injection (e.g., 1, 3, 8, and 12 hours).[1]
-
Tissues such as the liver are collected.[1]
-
RNA is extracted from the tissue samples.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of REV-ERB target genes, such as Bmal1.[1]
Signaling Pathway and Experimental Workflow
Caption: REV-ERB agonist signaling pathway.
Caption: Workflow for in vivo inflammatory pain model.
Conclusion
The available data strongly suggests that this compound is a more potent and efficacious REV-ERB agonist than SR9009, both in vitro and in vivo. Its improved potency, longer-lasting in vivo efficacy, and favorable pharmacokinetic profile, including blood-brain barrier permeability, position it as a superior tool for investigating the physiological roles of REV-ERB and as a more promising lead compound for the development of therapeutics targeting REV-ERB-related pathways. Researchers and drug development professionals should consider these advantages when selecting a REV-ERB agonist for their studies.
References
- 1. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
alternatives to STL1267 for REV-ERB activation
A Comprehensive Comparison of REV-ERB Activators: STL1267 and its Alternatives
For researchers and drug development professionals investigating the therapeutic potential of REV-ERB activation, selecting the appropriate chemical tool is paramount. This compound has emerged as a potent and specific REV-ERB agonist, offering significant advantages over earlier compounds. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
REV-ERB Signaling Pathway
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical regulators of the circadian clock and metabolism.[1] They function as transcriptional repressors by binding to REV-ERB response elements (ROREs) in the promoter regions of target genes.[2] Upon agonist binding, REV-ERB undergoes a conformational change that enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylases (HDACs).[3][4] This complex leads to chromatin condensation and repression of gene transcription, a key target being the core clock gene BMAL1.[4][5]
Figure 1: Simplified signaling pathway of REV-ERB activation by a synthetic agonist.
Quantitative Comparison of REV-ERB Agonists
The following table summarizes the reported potency and efficacy of this compound and its alternatives. Lower EC50 and IC50 values indicate higher potency.
| Compound | Target(s) | Assay Type | EC50 / IC50 | Cell Line / System | Reference(s) |
| This compound | REV-ERBα | NCoR Recruitment (FRET) | EC50: 130 nM | Biochemical | [6] |
| REV-ERBα | Radioligand Binding | Ki: 160 nM | Biochemical | [7] | |
| SR9009 | REV-ERBα | NCoR Recruitment (FRET) | EC50: 1.9 µM | Biochemical | [6] |
| REV-ERBα | Gal4 Reporter Assay | IC50: 670 nM | HEK293 | [8] | |
| REV-ERBβ | Gal4 Reporter Assay | IC50: 800 nM | HEK293 | [8] | |
| Bmal1 Repression | Luciferase Reporter | IC50: 710 nM | HepG2 | [8] | |
| SR9011 | REV-ERBα | Gal4 Reporter Assay | IC50: 790 nM | HEK293 | [9] |
| REV-ERBβ | Gal4 Reporter Assay | IC50: 560 nM | HEK293 | [9] | |
| Bmal1 Repression | Luciferase Reporter | IC50: 620 nM | HepG2 | [9] | |
| GSK4112 | REV-ERBα | NCoR Recruitment (FRET) | EC50: 250 nM | Biochemical | [10] |
| REV-ERBα | Gal4 Reporter Assay | IC50: ~2 µM | HEK293 | [8] | |
| SR12418 | REV-ERBα | Bmal1 Luciferase Reporter | IC50: 68 nM | - | [11][12] |
| REV-ERBβ | Bmal1 Luciferase Reporter | IC50: 119 nM | - | [11][12] | |
| SR10067 | REV-ERBα | - | IC50: 170 nM | - | [13][14] |
| REV-ERBβ | - | IC50: 160 nM | - | [13][14] |
Key Observations:
-
Potency: this compound demonstrates significantly higher potency in biochemical assays compared to SR9009, with an EC50 for NCoR recruitment that is more than 10-fold lower.[6] SR12418 and SR10067 also exhibit high potency, with IC50 values in the low to mid-nanomolar range.[11][12][14] GSK4112 is generally less potent than the other listed compounds.[8][10]
-
Efficacy: In a direct comparison, this compound showed roughly double the efficacy of SR9009 in recruiting the NCoR corepressor.[6]
-
Specificity: this compound is described as a specific, high-affinity synthetic agonist for REV-ERB.[15] While SR9009 and SR9011 are widely used, some reports suggest potential for off-target effects.[3]
-
In Vivo Activity: this compound is noted to be a brain-penetrant agonist, a significant advantage for neurological studies.[7] SR9009, SR9011, and SR10067 have also been successfully used in in vivo models.[3][13][14] In contrast, GSK4112 has poor pharmacokinetic properties, limiting its use to in vitro experiments.[3]
-
Cytotoxicity: this compound has been reported to have lower cytotoxicity compared to SR9009 in cell viability assays.[3]
Experimental Methodologies
The following sections detail common experimental protocols used to characterize and compare REV-ERB agonists.
Experimental Workflow for Agonist Characterization
Figure 2: A typical workflow for the characterization of novel REV-ERB agonists.
Luciferase Reporter Gene Assay
This cell-based assay is widely used to quantify the ability of a compound to modulate REV-ERB-mediated transcriptional repression.
-
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with ROREs (e.g., the Bmal1 promoter) is co-transfected into cells with a plasmid expressing REV-ERBα or REV-ERBβ. Agonist activation of REV-ERB leads to repression of the RORE-driven promoter and a decrease in luciferase activity.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a multi-well format (e.g., 96-well) at a density that will result in approximately 80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the REV-ERB expression plasmid, the RORE-luciferase reporter plasmid, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with a dose-response range of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
NCoR Recruitment Assay (e.g., TR-FRET)
This biochemical assay directly measures the agonist-induced interaction between REV-ERB and the NCoR corepressor.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of REV-ERB and a peptide fragment of NCoR. REV-ERB is typically tagged with one FRET partner (e.g., a terbium cryptate donor) and the NCoR peptide with the other (e.g., a d2 acceptor). Agonist-mediated recruitment of the NCoR peptide to REV-ERB brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Reagents: Purified, tagged REV-ERB ligand-binding domain (LBD) and a tagged NCoR peptide.
-
Reaction Setup: In a microplate, combine the REV-ERB LBD, NCoR peptide, and a dilution series of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for binding equilibrium to be reached.
-
FRET Measurement: Measure the FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: Plot the FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to assess the effect of REV-ERB agonists on the expression of endogenous target genes in a cellular context.
-
Principle: Cells are treated with the REV-ERB agonist, and the total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for qPCR to quantify the mRNA levels of specific REV-ERB target genes (e.g., BMAL1, SERPINE1, CYP7A1) and a housekeeping gene for normalization.[9]
-
Cell Lines: HepG2 or C2C12 cells are suitable models.[3]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with the test compound or vehicle for a specified duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the development of REV-ERB agonists, offering high potency, efficacy, and improved in vivo properties compared to earlier compounds like SR9009 and GSK4112. Its favorable profile makes it an excellent tool for investigating the physiological roles of REV-ERB and for preclinical studies exploring the therapeutic potential of REV-ERB activation in metabolic diseases, inflammatory disorders, and cancer. However, the choice of agonist should always be guided by the specific experimental context, with compounds like SR12418 and SR10067 also presenting as highly potent alternatives. Careful consideration of the comparative data presented in this guide will enable researchers to select the most appropriate compound to achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. SR12418|CAS 1801185-08-9|DC Chemicals [dcchemicals.com]
Validating On-Target Effects of STL1267: A Comparative Guide for Researchers
For researchers in drug discovery and development, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of STL1267, a potent REV-ERB agonist, with other alternatives, supported by experimental data. We delve into its mechanism of action, compare its performance based on key metrics, and provide detailed protocols for essential validation assays.
On-Target Profile of this compound: A Potent REV-ERB Agonist
This compound is a high-affinity synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Its on-target effect stems from its ability to bind to the ligand-binding domain of REV-ERB, initiating a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR).[3][4] This this compound-REV-ERB-NCoR complex then transcriptionally represses target genes, a key example being BMAL1, a core component of the circadian clock.[5][6]
Comparative Performance: this compound vs. Alternatives
This compound has demonstrated significant advantages in potency, efficacy, and cellular viability compared to the first-generation REV-ERB agonist, SR9009. We also include data for SR9011, another commonly used REV-ERB agonist.
Biochemical and Cellular Potency
| Compound | Target | Assay Type | Metric | Value (µM) | Reference |
| This compound | REV-ERBα | Radioligand Binding | Kᵢ | 0.16 | [3] |
| This compound | REV-ERBα | NCoR Recruitment (FRET) | EC₅₀ | 0.13 | [3] |
| This compound | REV-ERBα | NCoR Recruitment (Cell-based) | EC₅₀ | 1.8 | [3] |
| SR9009 | REV-ERBα | Radioligand Binding | Kᵢ | 0.68 | [3] |
| SR9009 | REV-ERBα | NCoR Recruitment (FRET) | EC₅₀ | 1.9 | [3] |
| SR9009 | REV-ERBα | NCoR Recruitment (Cell-based) | EC₅₀ | 4.7 | [3] |
| SR9011 | REV-ERBα | Reporter Assay | IC₅₀ | 0.79 | [7] |
| SR9011 | REV-ERBβ | Reporter Assay | IC₅₀ | 0.56 | [7] |
Cellular Viability and Cytotoxicity
This compound exhibits a more favorable cytotoxicity profile compared to SR9009, particularly at higher concentrations.
| Cell Line | Compound | Concentration (µM) | Reduction in Viability (%) | Reference |
| C2C12 | SR9009 | 10 | ~25 | [3] |
| C2C12 | SR9009 | 20 | ~50 | [3] |
| C2C12 | This compound | 10 | ~10 | [3] |
| C2C12 | This compound | 20 | ~20 | [3] |
| HepG2 | SR9009 | >10 | Significant reduction | [3] |
| HepG2 | This compound | up to 20 | No significant reduction | [3] |
In Vivo Efficacy
| Compound | Dose | Effect | Model | Reference |
| This compound | 50 mg/kg | Suppressed footpad inflammation at 24-hpi | Rat inflammatory pain model | [8][9] |
| SR9009 | 100 mg/kg | Reduced footpad inflammation at 4-hpi | Rat inflammatory pain model | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating these findings.
NCoR Recruitment Assay (FRET-based)
This assay quantifies the recruitment of the NCoR corepressor to REV-ERB in the presence of an agonist.
Materials:
-
Purified REV-ERBα Ligand-Binding Domain (LBD)
-
NCoR Interaction Domain 1 (ID1) peptide labeled with a FRET acceptor (e.g., Cy5)
-
Europium-labeled antibody against the REV-ERBα LBD tag (FRET donor)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare a solution of REV-ERBα LBD and the europium-labeled antibody in assay buffer and incubate for 1 hour at room temperature.
-
Add the test compounds (this compound, SR9009, etc.) at various concentrations to the wells of the microplate.
-
Add the REV-ERBα/antibody mixture to the wells.
-
Add the Cy5-labeled NCoR ID1 peptide to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the FRET signal using a plate reader with an excitation wavelength of ~337 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (Cy5).
-
Calculate the FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the EC₅₀ value.
BMAL1 Gene Expression Analysis (RT-qPCR)
This protocol measures the change in BMAL1 mRNA levels in cells treated with REV-ERB agonists.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound, SR9009, and vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BMAL1 and a housekeeping gene (e.g., GAPDH or 18S)
-
qPCR instrument
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, SR9009, or vehicle control for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for BMAL1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in BMAL1 expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Cell Viability Assay (Crystal Violet Staining)
This assay assesses the cytotoxicity of the compounds on adherent cells.
Materials:
-
C2C12 or HepG2 cells
-
Cell culture medium and supplements
-
96-well plates
-
This compound, SR9009, and vehicle control
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, SR9009, or vehicle control for 24-48 hours.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells with methanol for 10-15 minutes.
-
Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding methanol to each well and incubate for 20 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.
Visualizing the Mechanism and Workflow
To further clarify the on-target effects of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound binds to REV-ERB, leading to the recruitment of the NCoR corepressor complex and transcriptional repression of target genes like BMAL1.
Caption: A typical workflow for validating the on-target effects of this compound, progressing from in vitro biochemical and cellular assays to in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Recruitment of NCOR1 to VDR target genes is enhanced in prostate cancer cells and associates with altered DNA methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of the circadian gene Bmal1 regulates the Nrf2/HO-1 oxidative stress pathway to alleviate inflammation and apoptosis in PC12 cells following cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
STL1267: A Highly Selective REV-ERB Agonist with a Favorable Profile Against Other Nuclear Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of STL1267, a potent synthetic REV-ERB agonist, against other nuclear receptors. The following sections detail its performance based on experimental data, outline the methodologies used for these assessments, and visualize the relevant biological pathways and experimental workflows.
This compound has been identified as a high-affinity synthetic agonist for the nuclear receptor REV-ERB.[1][2] Its selectivity is a critical attribute for a tool compound and potential therapeutic agent, minimizing off-target effects. Experimental data demonstrates that this compound is remarkably selective for REV-ERB, showing no significant activity against a wide panel of other nuclear receptors.[1][2]
Comparative Selectivity Profile of this compound
The selectivity of this compound was rigorously evaluated against a panel of other ligand-regulated nuclear receptors. In co-transfection assays, this compound demonstrated no discernible agonist or antagonist activity for the following receptors: Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), Thyroid Hormone Receptor α (TRα), Liver X Receptor α (LXRα), Retinoic Acid Receptor α (RARα), Retinoid X Receptor α (RXRα), Farnesoid X Receptor (FXR), and Vitamin D Receptor (VDR).[1][2]
This high degree of selectivity distinguishes this compound from other compounds and underscores its utility for specifically probing REV-ERB function. In direct comparison, this compound exhibits greater potency and efficacy in recruiting the NCoR corepressor to REV-ERBα than the previously characterized agonist SR9009.[1]
| Target Nuclear Receptor | This compound Activity |
| REV-ERBα | Agonist (Ki = 0.16 µM) [3][4] |
| Androgen Receptor (AR) | No Activity Detected[1][2] |
| Glucocorticoid Receptor (GR) | No Activity Detected[1][2] |
| Mineralocorticoid Receptor (MR) | No Activity Detected[1][2] |
| Progesterone Receptor (PR) | No Activity Detected[1][2] |
| Estrogen Receptor α (ERα) | No Activity Detected[1][2] |
| Estrogen Receptor β (ERβ) | No Activity Detected[1][2] |
| Thyroid Hormone Receptor α (TRα) | No Activity Detected[1][2] |
| Liver X Receptor α (LXRα) | No Activity Detected[1][2] |
| Retinoic Acid Receptor α (RARα) | No Activity Detected[1][2] |
| Retinoid X Receptor α (RXRα) | No Activity Detected[1][2] |
| Farnesoid X Receptor (FXR) | No Activity Detected[1][2] |
| Vitamin D Receptor (VDR) | No Activity Detected[1][2] |
Experimental Protocols
The selectivity of this compound was primarily determined using a nuclear receptor Gal4-NR reporter assay (co-transfection assay).
Nuclear Receptor Selectivity Profiling via Co-transfection Assay
This cell-based assay is designed to measure the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
1. Plasmid Constructs:
-
Gal4-NR Fusion Plasmids: The ligand-binding domain (LBD) of each nuclear receptor of interest (e.g., AR, GR, ERα) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
Internal Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
2. Cell Culture and Transfection:
-
HEK293T cells are a commonly used cell line for these assays due to their high transfection efficiency.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
For the assay, cells are seeded in multi-well plates.
-
The Gal4-NR fusion plasmid, the luciferase reporter plasmid, and the internal control plasmid are co-transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000).
3. Compound Treatment:
-
After a post-transfection period (typically 24 hours), the culture medium is replaced with a medium containing the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) is also included.
4. Luciferase Assay:
-
Following an incubation period with the compound (typically 18-24 hours), the cells are lysed.
-
The activity of both the primary (luciferase) and internal control reporters is measured using appropriate substrates and a luminometer or plate reader.
5. Data Analysis:
-
The luciferase activity is normalized to the activity of the internal control reporter.
-
The normalized reporter activity in the presence of the compound is compared to the vehicle control to determine if the compound acts as an agonist (activates the receptor) or an antagonist (inhibits the activity of a known agonist). For selectivity profiling, this compound was assessed for any agonist activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the REV-ERB signaling pathway and the general workflow for assessing nuclear receptor selectivity.
Caption: REV-ERB Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for Nuclear Receptor Selectivity Assay.
References
Cross-Validation of STL1267 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the synthetic REV-ERB agonist, STL1267, with genetic models involving the deletion of its target, the nuclear receptor REV-ERB. The objective is to cross-validate the on-target effects of this compound, demonstrating that its mechanism of action recapitulates the phenotype observed in genetic loss-of-function models. This guide summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and REV-ERB
This compound is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3] These receptors are critical components of the circadian clock and play a significant role in regulating gene expression involved in metabolism, inflammation, and other physiological processes.[4] this compound binds to the ligand-binding domain of REV-ERB, enhancing the recruitment of the nuclear receptor corepressor (NCoR), which leads to the transcriptional repression of REV-ERB target genes.[1][4] One of the primary and most well-characterized target genes of REV-ERB is Bmal1 (Arntl), a core component of the positive limb of the circadian clock.[5][6]
Genetic models, such as REV-ERBα knockout (Nr1d1-/-) mice, are invaluable tools for understanding the physiological role of this nuclear receptor.[7] By comparing the phenotypic outcomes of pharmacological activation of REV-ERB by this compound with the genetic deletion of REV-ERB, researchers can confirm the specificity and on-target effects of the compound.
Comparative Data: this compound vs. Genetic Models
The following tables summarize the comparative effects of this compound treatment and REV-ERB genetic deletion on key molecular and physiological endpoints.
In Vitro Data: Gene Expression in Cell Lines
| Target Gene | Pharmacological Model: this compound Treatment | Genetic Model: REV-ERB Knockdown/out | Comparison & Validation |
| BMAL1 | Decreased expression in HepG2 cells.[4][8] | Constitutively high levels of expression in REV-ERBα/β double knockout (DKO) mouse embryonic fibroblasts.[6][9] | The opposing effects on BMAL1 expression strongly validate that this compound acts as a REV-ERB agonist, repressing a key target gene that is de-repressed in the absence of REV-ERB. |
| Mitochondrial & Metabolic Genes (e.g., Mtnd1, Mtco1, Vlcad, Lcad, Scad, Lkb1, Sirt1, Nampt, Ppargc1a) | Increased expression in C2C12 myoblast cells. | REV-ERBα knockout in skeletal muscle leads to altered mitochondrial biogenesis and oxidative capacity. | The observed increase in expression of genes related to mitochondrial function and fatty acid oxidation with this compound treatment is consistent with the known role of REV-ERB in metabolic regulation, as demonstrated in genetic models. |
In Vivo Data: Gene Expression and Physiology in Mice
| Endpoint | Pharmacological Model: this compound Administration | Genetic Model: REV-ERBα Knockout (Nr1d1-/-) Mice | Comparison & Validation |
| Liver Bmal1 Expression | Suppressed Bmal1 expression in the liver of C57Bl/6J mice 12 hours post-administration.[4][8] | Elevated Bmal1 mRNA levels in the lungs and other tissues.[7] | The suppression of hepatic Bmal1 by this compound is a direct pharmacological validation of its on-target action, mirroring the repressive function of REV-ERBα that is lost in the knockout model. |
| Inflammatory Response (e.g., to LPS) | Suppresses the expression of pro-inflammatory genes like NLRP3 and IL-1β in human microglia cells. | Exaggerated neutrophilic inflammation and augmented chemokine and inflammatory cytokine responses.[7] | This compound's anti-inflammatory effects align with the phenotype of REV-ERBα knockout mice, which exhibit a heightened inflammatory state. This indicates that pharmacological activation of REV-ERB with this compound can dampen inflammatory responses. |
| Circadian Behavior | Alters circadian behavior in mice (data primarily from older REV-ERB agonists like SR9009/SR9011). | Altered circadian wheel-running behavior.[9] | While specific data for this compound on circadian behavior is emerging, the effects of other REV-ERB agonists are consistent with the behavioral phenotype of REV-ERB knockout mice, suggesting this compound will have similar on-target effects. |
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
Caption: this compound activates REV-ERB, leading to the recruitment of the NCoR complex and transcriptional repression of target genes.
Experimental Workflow: Cross-Validation of this compound
Caption: Workflow for cross-validating this compound's effects with a REV-ERBα knockout genetic model.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol is based on methodologies described for in vivo studies with this compound.[4][8]
-
Animals: 6-8 week old male C57Bl/6J mice are commonly used.
-
Compound Preparation: this compound is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of DMSO, Kolliphor, and water.
-
Administration:
-
Gently restrain the mouse, ensuring a secure grip on the scruff of the neck.
-
Turn the mouse to expose its abdomen.
-
Administer this compound via intraperitoneal injection at a dosage of 50 mg/kg.[8] The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[10]
-
Following injection, return the animal to its cage and monitor for any adverse effects.
-
-
Tissue Collection: At specified time points (e.g., 12 hours post-injection), mice are euthanized, and tissues (e.g., liver) are collected for analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This is a general protocol for analyzing the expression of REV-ERB target genes.[12][13][14]
-
RNA Isolation:
-
Homogenize collected tissues or cell pellets in a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard RNA extraction kit or protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Treat a defined amount of total RNA (e.g., 1-4 µg) with DNase I to remove any contaminating genomic DNA.[14]
-
Synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[12]
-
The reaction is typically incubated at 25°C for 10 minutes, 42-50°C for 50-60 minutes, and then inactivated at 70-85°C for 5-15 minutes.[12][14]
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., BMAL1), and a qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The data presented in this guide demonstrate a strong cross-validation between the pharmacological effects of this compound and the genetic deletion of its target, REV-ERB. The opposing effects on the expression of the key target gene BMAL1 and the consistent outcomes on inflammatory and metabolic pathways confirm that this compound acts as a potent and specific agonist of REV-ERB. This validation provides a high degree of confidence in the use of this compound as a chemical probe to study REV-ERB biology and as a potential therapeutic agent for diseases with underlying circadian or metabolic dysregulation.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB [ideas.repec.org]
- 3. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Rev-erbα Knockout Reduces Ethanol Consumption and Preference in Male and Female Mice [mdpi.com]
- 6. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to REV-ERB Agonists: SR9009 vs. STL1267
For researchers in the fields of circadian biology, metabolism, and drug development, the nuclear receptors REV-ERBα and REV-ERBβ are compelling therapeutic targets. The development of synthetic agonists for these receptors has provided powerful tools to probe their physiological roles and explore their therapeutic potential. This guide offers an objective comparison of the first-generation REV-ERB agonist, SR9009, and a novel, more potent agonist, STL1267, with a focus on their limitations and advantages, supported by experimental data.
SR9009: A Pioneering Tool with Significant Limitations
SR9009 (Stenabolic) was a foundational tool in the study of REV-ERB, demonstrating the potential of targeting this nuclear receptor to influence circadian rhythms, metabolism, and even cancer cell growth.[1][2] However, its utility is hampered by several key limitations that have prompted the development of improved agonists.
A major drawback of SR9009 is its very low oral bioavailability, meaning a large portion of the compound is broken down before it can reach the bloodstream and exert its effects when administered orally.[1][3][4] This necessitates alternative administration routes, such as intraperitoneal injections, in research settings to achieve desired concentrations.[5][6] Furthermore, concerns have been raised regarding its potential for toxicity and off-target, REV-ERB-independent effects.[7][8][9] Some studies have indicated that SR9009 can impact cell proliferation and metabolism through mechanisms that are not mediated by REV-ERBα/β.[9] The presence of a nitrothiophene group in SR9009's structure is also considered a potential liability for toxicity.[8]
This compound: A Next-Generation Agonist with Enhanced Properties
This compound has emerged as a superior alternative to SR9009, addressing many of the limitations of the earlier compound. Research demonstrates that this compound exhibits greater potency and selectivity for REV-ERB.[10][11][12] A significant advantage of this compound is its ability to cross the blood-brain barrier, opening up new avenues for investigating the role of REV-ERB in the central nervous system.[5][13][14][15]
Experimental data consistently shows that this compound is a more potent and efficacious REV-ERB agonist than SR9009.[8] It also demonstrates improved pharmacokinetic properties and a better safety profile, showing no cytotoxicity in cell viability assays at concentrations where SR9009 showed some adverse effects.[5][8][13]
Quantitative Comparison: SR9009 vs. This compound
The following tables summarize the key quantitative differences between SR9009 and this compound based on available experimental data.
| Parameter | SR9009 | This compound | Reference |
| Potency (EC50) | |||
| NCoR Recruitment (FRET Assay) | 1.9 µM | 0.13 µM | [16] |
| NCoR-VP16 Recruitment (Cell-Based Assay) | 4.7 µM | 1.8 µM | [8] |
| Binding Affinity (Ki) | |||
| REV-ERBα | 0.68 µM | 0.16 µM | [8] |
| In Vivo Efficacy | |||
| Dose for suppression of footpad inflammation | 100 mg/kg | 50 mg/kg | [10][12] |
| Pharmacokinetics | |||
| Plasma Half-life (mice, i.p.) | Not specified in provided results | ~1.6 hours | [5][13] |
| Blood-Brain Barrier Penetration | Not specified in provided results | Yes | [5][13][14][15] |
| Cell Viability | |||
| HepG2 cells | ~10% reduction at 10 and 20 µM | No adverse effects up to 20 µM | [8] |
Signaling Pathway of REV-ERB Agonists
REV-ERB agonists like SR9009 and this compound exert their effects by binding to the REV-ERB nuclear receptors. This binding event triggers a conformational change in the receptor, leading to the recruitment of the nuclear receptor corepressor (NCoR) complex. The REV-ERB/NCoR complex then binds to specific DNA sequences known as REV-ERB Response Elements (RevREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of this pathway is the BMAL1 gene, a core component of the circadian clock.
Caption: REV-ERB Agonist Signaling Pathway.
Experimental Protocols
In Vitro NCoR Recruitment Assay (FRET-based)
A Förster Resonance Energy Transfer (FRET) assay is utilized to measure the agonist-dependent recruitment of the NCoR corepressor to the REV-ERBα ligand-binding domain (LBD).
-
Protein Expression and Purification: The REV-ERBα LBD is expressed as a fusion protein with a donor fluorophore (e.g., terbium cryptate), and a peptide fragment of NCoR containing the interaction domain is labeled with an acceptor fluorophore (e.g., d2).
-
Assay Setup: The assay is performed in a microplate format. The REV-ERBα-LBD fusion protein and the labeled NCoR peptide are incubated in an assay buffer.
-
Compound Addition: Serial dilutions of the test compounds (SR9009 or this compound) are added to the wells.
-
Incubation: The plate is incubated to allow for compound binding and protein-protein interaction to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. Excitation of the donor fluorophore will result in emission from the acceptor fluorophore only when they are in close proximity, indicating recruitment of NCoR to the REV-ERBα LBD.
-
Data Analysis: The FRET ratio is calculated, and the data are plotted against the compound concentration to determine the EC50 value, which represents the concentration at which 50% of the maximal response is achieved.[8]
In Vivo Assessment of Anti-inflammatory Effects
This protocol describes the evaluation of REV-ERB agonists in a rat model of acute inflammatory pain.
-
Animal Model: Female Sprague-Dawley rats are used for the study.
-
Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent (e.g., carrageenan) into the paw of the rats.
-
Compound Administration: Animals are treated with either vehicle, SR9009 (100 mg/kg), or this compound (50 mg/kg) via intraperitoneal injection.[10][12]
-
Measurement of Paw Edema: Paw volume is measured at various time points post-injection using a plethysmometer to quantify the extent of inflammation.
-
Behavioral Testing: Nociceptive thresholds are assessed using methods such as the von Frey test for mechanical allodynia and the hot plate test for thermal hypersensitivity.
-
Data Analysis: The data from the treated groups are compared to the vehicle control group to determine the efficacy of the REV-ERB agonists in reducing inflammation and pain. Statistical analysis is performed to determine significance.[10][11][12]
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Conclusion
While SR9009 has been an invaluable research tool, its limitations, particularly its poor bioavailability and potential for off-target effects, have necessitated the development of more refined REV-ERB agonists. This compound represents a significant advancement, offering greater potency, selectivity, and improved pharmacokinetic properties, including the ability to cross the blood-brain barrier. For researchers and drug development professionals, this compound provides a more reliable and potent tool for investigating the therapeutic potential of REV-ERB modulation in a wide range of physiological and pathological processes.
References
- 1. (Review) SR9009 (Stenabolic): Results, Dosage, Benefits [sarmsmentor.com]
- 2. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. SR9009 - Stenabolic Review, Results, Dosage | April 2024 - sarmguide [sarmguide.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 7. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 11. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | REV-ERB Agonist | TargetMol [targetmol.com]
- 15. abmole.com [abmole.com]
- 16. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
A Head-to-Head Battle of Synthetic REV-ERB Ligands: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of circadian rhythms, metabolism, and inflammation, synthetic REV-ERB ligands have emerged as indispensable tools. These small molecules offer the ability to pharmacologically modulate the activity of the nuclear receptors REV-ERBα and REV-ERBβ, key regulators of the body's internal clock and metabolic processes. This guide provides an objective, data-driven comparison of prominent synthetic REV-ERB ligands, presenting a head-to-head analysis of their performance, supported by experimental data and detailed methodologies.
This comprehensive overview delves into the efficacy and potency of first and second-generation agonists, including GSK4112, SR9009, and SR9011, and introduces the more recent and potent ligand, STL1267. By summarizing quantitative data and outlining experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic REV-ERB ligand for their specific research needs.
Quantitative Comparison of Synthetic REV-ERB Ligands
The relative potency and efficacy of synthetic REV-ERB ligands are critical parameters for their application in both in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values derived from various assays provide a quantitative measure of their performance. The following tables summarize the head-to-head comparison of key REV-ERB agonists.
| Ligand | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| GSK4112 | REV-ERBα | Gal4-REV-ERBα Cotransfection | HEK293 | ~1500 | [1] |
| REV-ERBα | FRET-based NCoR recruitment | - | 400 (EC50) | [2] | |
| SR9009 | REV-ERBα | Gal4-REV-ERBα Cotransfection | HEK293 | 670 | [1] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | HEK293 | 800 | [1] | |
| REV-ERBα | Bmal1 mRNA Expression | HepG2 | 710 | [1] | |
| SR9011 | REV-ERBα | Gal4-REV-ERBα Cotransfection | HEK293 | 790 | [1] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | HEK293 | 560 | ||
| REV-ERBα | Bmal1 Promoter Luciferase Reporter | HEK293 | 620 | ||
| This compound | REV-ERBα | NCoR ID1 Recruitment (FRET) | - | 10x more potent than SR9009 | [3] |
| REV-ERBα | Radioligand Binding Assay (Ki) | - | 160 | [4] |
Note: Lower IC50/EC50 values indicate higher potency. FRET (Förster Resonance Energy Transfer) assays measure the direct interaction between REV-ERB and a corepressor peptide.
Selectivity Profile
An important consideration for any pharmacological tool is its selectivity for the intended target. Off-target effects can lead to confounding results. While SR9009 and SR9011 have been shown to be highly selective for REV-ERBs over other nuclear receptors, some interactions have been noted. The newer ligand, this compound, appears to have an improved selectivity profile.
| Ligand | Known Off-Targets | Reference |
| SR9009 | Liver X Receptor (LXR) | [5] |
| SR9011 | Liver X Receptor (LXR) | [5] |
| This compound | Weak binding to serotonin (B10506) transporter and kappa opioid receptor | [3] |
The REV-ERB Signaling Pathway: A Mechanism of Transcriptional Repression
Synthetic REV-ERB agonists exert their effects by binding to the ligand-binding domain (LBD) of REV-ERBα and REV-ERBβ.[4][6] This binding event induces a conformational change in the receptor, which enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex.[1][2] This complex includes Histone Deacetylase 3 (HDAC3), an enzyme that removes acetyl groups from histones, leading to chromatin condensation and the repression of target gene transcription.[4] A primary target of this repressive action is the core clock gene Bmal1.[1] By suppressing Bmal1 expression, REV-ERB agonists can modulate the entire circadian clock machinery.[1]
Caption: REV-ERB Signaling Pathway.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. The following sections provide detailed methodologies for two key assays used to characterize and compare synthetic REV-ERB ligands.
Gal4-REV-ERB Cotransfection Luciferase Reporter Assay
This assay is a widely used method to assess the ability of a compound to modulate the transcriptional activity of REV-ERB in a cellular context.
1. Cell Culture and Plating:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well 24 hours prior to transfection.
2. Transfection:
-
Cells are co-transfected with the following plasmids using a suitable transfection reagent (e.g., jetPEI):
-
pFA-CMV-REV-ERBα-LBD (or REV-ERBβ-LBD): An expression vector containing the DNA-binding domain of the yeast transcription factor Gal4 fused to the ligand-binding domain of human REV-ERBα or REV-ERBβ.
-
pFR-Luc: A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
pRL-SV40: A control plasmid expressing Renilla luciferase under the control of an SV40 promoter, used for normalization of transfection efficiency.[7]
-
-
The DNA-transfection reagent complex is prepared according to the manufacturer's instructions and added to the cells.
3. Compound Treatment:
-
Approximately 24 hours after transfection, the medium is replaced with fresh medium containing various concentrations of the synthetic REV-ERB ligands or vehicle control (e.g., DMSO).
-
Cells are incubated with the compounds for another 24 hours.
4. Luciferase Assay:
-
The activity of both Firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Luminescence is quantified using a luminometer.
5. Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
The normalized data is then used to generate dose-response curves, and IC50 values are calculated using a suitable software (e.g., GraphPad Prism). The IC50 value represents the concentration of the ligand that causes 50% of the maximal repression of luciferase activity.
Caption: Experimental Workflow for Luciferase Assay.
Quantitative PCR (qPCR) for Bmal1 Gene Expression
This assay directly measures the effect of REV-ERB ligands on the mRNA levels of a key target gene, Bmal1, in a relevant cell line.
1. Cell Culture and Treatment:
-
HepG2 cells (a human liver cancer cell line that endogenously expresses REV-ERB and other clock genes) are cultured in a suitable medium (e.g., MEM) supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 6-well or 12-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of the synthetic REV-ERB ligands or vehicle control for a specified period (e.g., 6, 12, or 24 hours).
2. RNA Extraction:
-
Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
4. Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR detection system (e.g., ABI QuantStudio 3).
-
The reaction mixture typically includes cDNA template, forward and reverse primers for Bmal1 and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a SYBR Green-based qPCR master mix.[8]
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
5. Data Analysis:
-
The cycle threshold (Ct) values are obtained for both Bmal1 and the housekeeping gene.
-
The relative expression of Bmal1 mRNA is calculated using the 2-ΔΔCt method, where the expression is normalized to the housekeeping gene and relative to the vehicle-treated control group.[8]
-
Dose-response curves can be generated to determine the IC50 for the repression of Bmal1 expression.
Caption: Experimental Workflow for qPCR Assay.
Conclusion
The landscape of synthetic REV-ERB ligands is continually evolving, providing researchers with increasingly potent and selective tools to dissect the intricate roles of these nuclear receptors. While first-generation agonists like GSK4112 were pivotal for in vitro studies, the development of SR9009 and SR9011 opened the door for in vivo investigations due to their improved pharmacokinetic properties.[1] The emergence of newer ligands such as this compound, with its enhanced potency and specificity, promises even greater precision in targeting REV-ERB signaling.[3]
The selection of a specific REV-ERB ligand should be guided by the experimental context, considering factors such as the desired potency, the need for in vivo activity, and potential off-target effects. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process, empowering researchers to advance our understanding of the critical functions of REV-ERB in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. circadianl.com [circadianl.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
Validating REV-ERB Target Gene Engagement by STL1267: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STL1267, a potent and selective REV-ERB agonist, with other alternatives for validating REV-ERB target gene engagement. The information presented herein is supported by experimental data to aid in the objective assessment of its performance.
Introduction to REV-ERB and this compound
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that play a crucial role in regulating the circadian clock and metabolism. They function as transcriptional repressors by binding to specific DNA sequences (REV-ERB Response Elements or ROREs) in the promoter regions of their target genes. Upon ligand binding, REV-ERBs recruit the NCoR-HDAC3 corepressor complex, leading to chromatin condensation and gene silencing. One of the primary target genes of REV-ERB is Bmal1, a core component of the circadian clock machinery.
This compound is a high-affinity synthetic REV-ERB agonist that has demonstrated significant potency and selectivity.[1] It is capable of crossing the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1] This guide focuses on the experimental validation of this compound's engagement with REV-ERB and its downstream effects on target gene expression, primarily in comparison to the first-generation REV-ERB agonist, SR9009.
Comparative Analysis of REV-ERB Agonists
The primary alternative for comparison with this compound is SR9009. While other REV-ERB agonists such as GSK4112 and SR9011 exist, direct quantitative comparisons with this compound in the literature are limited. Therefore, this guide will focus on the well-documented comparison between this compound and SR9009.
In Vitro Potency and Efficacy
This compound exhibits significantly greater potency and efficacy in recruiting the NCoR corepressor to REV-ERBα compared to SR9009. In a FRET-based assay, this compound demonstrated an EC50 of 0.13 µM, approximately 10-fold more potent than SR9009 (EC50 = 1.9 µM).[2]
Engagement of REV-ERB Target Genes
The engagement of REV-ERB by this compound leads to the repression or altered expression of its target genes. The following tables summarize the comparative effects of this compound and SR9009 on key REV-ERB target genes in different cell lines.
Table 1: Comparative Effect of this compound and SR9009 on BMAL1 Expression in HepG2 Cells [3]
| Compound (5 µM) | Treatment Duration | Relative BMAL1 mRNA Expression (Fold Change vs. DMSO) |
| SR9009 | 24 hours | ~0.6 |
| This compound | 24 hours | ~0.4 |
Table 2: Comparative Effect of this compound and SR9009 on REV-ERB Target Genes in C2C12 Myoblasts [1]
| Gene Target | Biological Process | Relative mRNA Expression (Fold Change vs. DMSO) after 24h with 5 µM compound |
| SR9009 | ||
| Mt-Nd1 | Mitochondrial Respiration | ~1.5 |
| Mt-Co1 | Mitochondrial Respiration | ~1.2 |
| Vlcad | Fatty Acid Oxidation | ~1.5 |
| Lcad | Fatty Acid Oxidation | ~1.4 |
| Scad | Fatty Acid Oxidation | ~1.3 |
| Lkb1 | Mitochondrial Biogenesis | No significant change |
| Sirt1 | Mitochondrial Biogenesis | No significant change |
| Ppargc1a | Mitochondrial Biogenesis | ~1.8 |
| Nampt | Mitochondrial Biogenesis | ~1.3 |
Table 3: Comparative Effect of this compound and SR9009 on Inflammatory Gene Expression in LPS-stimulated Human Microglia (HMC3 cells) [2]
| Gene Target | Biological Process | Relative mRNA Expression (Fold Change vs. LPS + DMSO) after 24h with 10 µM compound |
| SR9009 | ||
| NLRP3 | Inflammasome | Significant Suppression |
| IL-1β | Pro-inflammatory Cytokine | Significant Suppression |
| IL-18 | Pro-inflammatory Cytokine | Significant Suppression |
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
The following diagram illustrates the mechanism of action of REV-ERB and its agonists.
Mechanism of REV-ERB-mediated transcriptional repression upon agonist binding.
Experimental Workflow for Validating Target Gene Engagement
The following diagram outlines a typical workflow for validating the engagement of REV-ERB target genes by a compound like this compound.
Workflow for assessing REV-ERB target gene modulation by this compound.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is adapted from studies validating REV-ERB agonists.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12, HMC3) in appropriate culture vessels and allow them to adhere.
-
Treat cells with this compound (e.g., 5 µM or 10 µM), SR9009 (as a comparator), or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
RNA Isolation:
-
Lyse the cells and isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., Bio-Rad iScript cDNA Synthesis Kit) following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., Invitrogen Power SYBR Green Master Mix).
-
Add cDNA template and gene-specific primers to the reaction mix. Note: Specific primer sequences for all target genes are not consistently provided in the primary literature. It is recommended to design and validate primers using tools like Primer-BLAST.
-
Perform qPCR using a real-time PCR system (e.g., Applied Biosystems QuantStudio 5). A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., 36b4/Rplp0 or GAPDH).
-
Express the data as fold change relative to the vehicle-treated control group.
-
Chromatin Immunoprecipitation (ChIP)
The following is a generalized protocol for ChIP, which can be adapted to assess the binding of REV-ERB to its target gene promoters in the presence of this compound. A specific protocol for this compound has not been published, but this serves as a robust template.
-
Cross-linking:
-
Treat cells or homogenized liver tissue with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells or nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for REV-ERBα or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction.
-
-
Analysis (ChIP-qPCR or ChIP-seq):
-
ChIP-qPCR: Use qPCR to quantify the enrichment of specific promoter regions of REV-ERB target genes (e.g., Bmal1) in the immunoprecipitated DNA compared to the input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites of REV-ERB.
-
Conclusion
References
Safety Operating Guide
Essential Safety and Disposal Procedures for STL1267
For researchers, scientists, and drug development professionals handling STL1267, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of this compound, based on standard procedures for chemical waste management.
Disclaimer: This guide is based on general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and detailed disposal instructions for this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases of handling fine powders or creating aerosols, a properly fitted respirator may be necessary.
Waste Categorization and Segregation
Properly categorizing and segregating chemical waste is the first step in the disposal process.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as pipette tips, tubes, and weighing paper, should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, must be collected as liquid chemical waste.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
Crucially, do not mix this compound waste with other incompatible chemical waste streams.
Step-by-Step Disposal Procedure
The following steps outline the proper procedure for the disposal of this compound waste:
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste generation.
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated solid waste container. Avoid generating dust.
-
Liquid Waste: Pour liquid waste containing this compound into the designated liquid waste container. Do not fill the container beyond 90% capacity to prevent spills.
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that may be found in the Safety Data Sheet (SDS) for this compound. This information is critical for accurate waste management and safety assessments.
| Parameter | Value | Significance for Disposal |
| Reportable Quantity (RQ) | To be determined by local regulations | The amount of waste that requires special reporting to authorities. |
| LD50 (Oral, Rat) | Data not available | Indicates acute toxicity; handle with appropriate caution. |
| Solubility | Soluble in DMSO | Affects the choice of solvent for cleaning and waste collection. |
Experimental Protocols
As specific experimental protocols for the neutralization or deactivation of this compound are not publicly available, it is recommended to follow the general disposal guidelines outlined above. Any attempt to neutralize the compound should only be performed by trained personnel following a validated protocol, likely provided in the official SDS or by the manufacturer.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling STL1267
This document provides immediate and essential safety, handling, and disposal information for STL1267, a potent REV-ERB agonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1429024-58-7 |
| Molecular Formula | C₁₇H₁₁ClN₄O |
| Molecular Weight | 322.75 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if handling large quantities or if there is a risk of dust or aerosol formation. Work in a well-ventilated area, preferably in a chemical fume hood. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Use only in areas with appropriate exhaust ventilation.
Storage:
-
Solid Powder:
-
-20°C for up to 12 months.
-
4°C for up to 6 months.
-
-
In Solvent (e.g., DMSO):
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
Emergency and First Aid Procedures
In the event of accidental exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations for chemical waste. As a heterocyclic compound, improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed. As a general rule, segregate acids, bases, halogenated solvents, and non-halogenated solvents.[2]
-
Contaminated materials, such as pipette tips, tubes, and gloves, should also be collected in a designated hazardous waste container.
Disposal Method:
-
Waste containing this compound should be disposed of through a licensed chemical waste disposal company.
-
Do not pour this compound down the drain or dispose of it in the regular trash.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous waste.
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol outlines a general procedure for treating HepG2 cells with this compound to assess its effect on gene expression.
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 5 µM) in the cell culture medium.
-
Incubation: Replace the existing cell culture medium with the medium containing this compound and incubate for the desired time period (e.g., 24 hours).
-
Analysis: After incubation, harvest the cells to analyze changes in gene expression (e.g., BMAL1, Mtnd1, etc.) using techniques such as qRT-PCR or RNA sequencing.
In Vivo Mouse Study Protocol
This protocol provides a general guideline for administering this compound to mice to evaluate its in vivo efficacy.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).
-
This compound Formulation: Prepare a solution of this compound for intraperitoneal (i.p.) injection. The vehicle used should be appropriate for the compound and the animal model.
-
Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection.
-
Sample Collection: At various time points post-administration (e.g., up to 12 hours), collect blood and tissue samples (e.g., liver) for analysis.
-
Analysis: Analyze the collected samples to determine the pharmacokinetic profile of this compound and its effect on target gene expression (e.g., Bmal1) in the tissues of interest.
REV-ERB Signaling Pathway
This compound is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[3] These receptors are key components of the circadian clock and act as transcriptional repressors.[4][5] The binding of an agonist like this compound to REV-ERB enhances its repressive activity.
The core mechanism involves the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then acts on the promoter regions of target genes, leading to the suppression of their transcription. A primary target of REV-ERB is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, REV-ERB plays a crucial role in the negative feedback loop of the molecular clock.[6][7]
Caption: Agonist activation of the REV-ERB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. This compound | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 4. Rev-Erb - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
